Mep-fubica
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23FN2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26) |
InChI Key |
NJKBTNATMCPTGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
Mep-fubica: A Technical Guide to its Mechanism of Action as a Synthetic Cannabinoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Abstract
Mep-fubica, also known by its synonyms MMB-FUBICA and AMB-FUBINACA, is a potent indole-based synthetic cannabinoid receptor agonist (SCRA). Like other SCRAs, it mimics the physiological effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by activating the human cannabinoid receptors type 1 (CB1) and type 2 (CB2). This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting quantitative pharmacological data, detailing the experimental protocols for its characterization, and visualizing its signaling pathways and the workflows used to elucidate its activity. This compound demonstrates high affinity and potent agonism at both CB1 and CB2 receptors, with a notable preference for the CB2 receptor. Its action is mediated through the canonical G-protein coupled receptor (GPCR) signaling cascade, leading to the inhibition of adenylyl cyclase and modulation of downstream effector systems.
Introduction
This compound (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid that has been identified in forensic casework and is monitored as a novel psychoactive substance. Structurally, it belongs to the indole-3-carboxamide family. Understanding its mechanism of action is critical for predicting its physiological and toxicological effects, as well as for developing potential therapeutic applications or countermeasures. This document consolidates the available scientific data on this compound's interaction with the endocannabinoid system.
Pharmacological Profile
This compound is a potent agonist at both CB1 and CB2 receptors. The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and peripheral tissues, mediating immunomodulatory effects.
Quantitative Data
The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at human CB1 and CB2 receptors from published studies. These values indicate that this compound is a high-potency agonist, in some assays showing greater efficacy than Δ⁹-THC.
Table 1: Binding Affinity of this compound for Cannabinoid Receptors
| Compound | Receptor | Kᵢ (nM) | Radioligand | Source |
| This compound (AMB-FUBINACA) | hCB1 | 10.04 | [³H]SR141716A | [1] |
| This compound (AMB-FUBINACA) | hCB2 | 0.786 | [³H]CP55,940 | [1] |
| MMB-FUBINACA | hCB1 | ~30 | [³H]CP55,940 | |
| MMB-FUBINACA | hCB2 | ~2.3 | [³H]CP55,940 |
Table 2: Functional Potency and Efficacy of this compound at Cannabinoid Receptors
| Assay | Receptor | EC₅₀ (nM) | Efficacy (Eₘₐₓ %) vs. CP55,940 | Source |
| [³⁵S]GTPγS Binding | hCB1 | 0.5433 | >100% (Full Agonist) | [1] |
| [³⁵S]GTPγS Binding | hCB2 | 0.1278 | >100% (Full Agonist) | [1] |
| cAMP Inhibition | hCB1 | 0.06 - 0.66 | > THC |
Mechanism of Action: Signaling Pathways
As an agonist of CB1 and CB2, which are Gi/o-coupled GPCRs, this compound initiates a cascade of intracellular events upon binding. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
CB1 Receptor Signaling
Activation of the CB1 receptor by this compound leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase. The Gβγ subunit can, in turn, activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
CB2 Receptor Signaling
The activation of the CB2 receptor by this compound follows a similar Gi/o-coupled pathway, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. This pathway is central to the immunomodulatory effects of cannabinoids. Additionally, CB2 activation can stimulate mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38, influencing cellular processes like proliferation, differentiation, and apoptosis.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Kᵢ value) of this compound for CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the Kᵢ of this compound at hCB1 and hCB2 receptors.
-
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Test Compound: this compound (MMB-FUBINACA).
-
Non-specific Binding Control: WIN 55,212-2 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Scintillation Cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), [³H]CP55,940 (at a concentration near its Kₑ, e.g., 0.5 nM), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM WIN 55,212-2.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist.
-
Objective: To determine the EC₅₀ and Eₘₐₓ of this compound for G-protein activation at hCB1 and hCB2 receptors.
-
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells expressing hCB1 or hCB2.
-
Radioligand: [³⁵S]GTPγS (~0.1 nM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine Diphosphate): 10-30 µM final concentration.
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
-
Procedure:
-
Pre-incubate cell membranes (5-10 µg protein/well) with GDP in assay buffer for 15 minutes at 30°C.
-
Add serial dilutions of this compound to the wells.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate for 60 minutes at 30°C.
-
Terminate the reaction and separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer and quantify radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS (Total - Non-specific) against the logarithm of this compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect).
-
Efficacy is often expressed relative to a standard full agonist like CP55,940.
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-protein activation by quantifying the inhibition of adenylyl cyclase activity.
-
Objective: To determine the potency of this compound in inhibiting cAMP production.
-
Materials:
-
Whole cells (e.g., HEK-293 or CHO) expressing hCB1 or hCB2.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556) (~5 µM).
-
Test Compound: this compound.
-
cAMP Assay Kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-treat cells with serial dilutions of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression.
-
Conclusion
This compound (MMB-FUBICA/AMB-FUBINACA) is a potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors, with a higher affinity and potency for the CB2 receptor. Its mechanism of action is consistent with that of other high-potency SCRAs, involving the activation of Gi/o-coupled signaling pathways that lead to the inhibition of adenylyl cyclase and modulation of ion channels and MAPK pathways. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers in the fields of pharmacology, toxicology, and drug development for understanding and further investigating the molecular interactions of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Mep-fubica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mep-fubica, also known as MMB-FUBICA isomer 1, is a synthetic cannabinoid that has been identified in forensic samples. Its chemical name is methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)pentanoate. As a potent agonist of the cannabinoid receptors CB1 and CB2, this compound exhibits psychoactive effects and is of significant interest to researchers in the fields of pharmacology, toxicology, and forensic science. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated analytical data, and visualizations of the synthetic workflow and proposed signaling pathway.
Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step process commencing with the N-alkylation of isatin (B1672199), followed by conversion to the corresponding indole-3-carboxylic acid, and concluding with an amide coupling reaction.
Experimental Protocols
Step 1: Synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione
-
Materials: Isatin, sodium hydride (NaH), dry N,N-dimethylformamide (DMF), 4-fluorobenzyl bromide, ethyl acetate (B1210297) (EtOAc), water, brine.
-
Procedure:
-
To a stirred solution of isatin (1.0 eq) in dry DMF at 0 °C, add sodium hydride (1.3 eq) portion-wise.
-
Stir the resulting solution for 1 hour at 0 °C.
-
Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(4-fluorobenzyl)-1H-indole-2,3-dione.[1]
-
Step 2: Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid
-
Materials: 1-(4-fluorobenzyl)-1H-indole-2,3-dione, sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂), hydrochloric acid (HCl), water.
-
Procedure:
-
To a solution of 1-(4-fluorobenzyl)-1H-indole-2,3-dione (1.0 eq) in a suitable solvent (e.g., aqueous ethanol), add a solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add hydrogen peroxide to the refluxing solution.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.
-
Step 3: Synthesis of this compound (methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)pentanoate)
-
Materials: 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid, methyl L-pentanoate hydrochloride (or the free base), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1-hydroxybenzotriazole (B26582) (HOBt), N,N-diisopropylethylamine (DIPEA), dichloromethane (B109758) (DCM).
-
Procedure:
-
To a stirred solution of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (1.0 eq) in dry DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, prepare a solution of methyl L-pentanoate (or its hydrochloride salt with the addition of a base like DIPEA to neutralize) (1.1 eq) and DIPEA (2.0 eq) in dry DCM.
-
Add the amine solution to the activated acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Characterization of this compound
The structural elucidation and confirmation of this compound are performed using various analytical techniques.
Data Presentation
Table 1: General and Physical Data of this compound
| Property | Value |
| IUPAC Name | methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate |
| Synonyms | MMB-FUBICA isomer 1 |
| Chemical Formula | C₂₂H₂₃FN₂O₃ |
| Molecular Weight | 382.43 g/mol |
| Appearance | White powder |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Value |
| GC Conditions | |
| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at 1.5 mL/min |
| Injector Temp. | 280°C |
| Oven Program | 100°C (1 min), ramp to 280°C at 12°C/min, hold for 30 min |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Mass Scan Range | 30-550 amu |
| Retention Time | 20.422 min |
| Major Fragment Ions (m/z) | 109, 252, 253, 382 (M+) |
Data sourced from SWGDRUG.org monograph on this compound.[2]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CD₃OD)
| ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.10 | d | 1H | Indole H-4 or H-7 |
| 7.6-7.1 | m | 8H | Aromatic H |
| 5.40 | s | 2H | -CH₂-Ph |
| 4.63 | t | 1H | -CH(NH)- |
| 3.74 | s | 3H | -OCH₃ |
| 1.90-1.80 | m | 2H | -CH₂-CH₂-CH₃ |
| 1.55-1.45 | m | 2H | -CH₂-CH₃ |
| 0.98 | t | 3H | -CH₃ |
Note: Specific assignments of aromatic protons are complex due to overlapping signals. Data interpretation based on SWGDRUG.org monograph.[2]
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3300 | N-H stretch (amide) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1650 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
| ~1510 | C=C stretch (aromatic) |
| ~1220 | C-O stretch (ester) |
| ~1220 | C-F stretch |
Interpretation based on typical functional group absorption regions and data from the SWGDRUG.org monograph.[2]
Biological Activity
This compound is a potent synthetic cannabinoid receptor agonist.
Table 5: Pharmacological Data
| Receptor | Assay | Value |
| CB1 | EC₅₀ | 1.3 nM |
| CB2 | EC₅₀ | 4.1 nM |
Signaling Pathway
As a cannabinoid receptor agonist, this compound activates the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels.
Visualizations
Synthesis Workflow
References
In Vitro Activity of AMB-FUBINACA (MMB-FUBINACA) on Cannabinoid Receptors: A Technical Guide
Disclaimer: The compound "Mep-fubica" is not well-documented in the peer-reviewed scientific literature. The following guide details the in vitro activity of the closely related and extensively studied synthetic cannabinoid AMB-FUBINACA (also known as MMB-FUBINACA or FUB-AMB). It is presumed that the interest in "this compound" pertains to this compound class.
This technical guide provides a comprehensive overview of the in vitro pharmacological activity of AMB-FUBINACA at cannabinoid receptors CB1 and CB2. The data herein is intended for researchers, scientists, and drug development professionals.
Quantitative Pharmacological Data
The in vitro activity of AMB-FUBINACA has been characterized through various assays, revealing it to be a potent and efficacious agonist at both CB1 and CB2 receptors.
Cannabinoid Receptor Binding Affinities
The binding affinity of a compound for a receptor is a measure of how tightly the compound binds to the receptor. This is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi).
| Compound | Receptor | pKi (mean ± SEM) | Reference |
| AMB-FUBINACA | CB1 | 8.72 ± 0.12 | [1] |
| AMB-FUBINACA | CB2 | 9.32 ± 0.09 | [1] |
| Δ⁹-THC | CB1 | 7.28 ± 0.14 | [1] |
| WIN55,212-2 | CB1 | 7.01 ± 0.11 | [1] |
| CP55,940 | CB1 | 8.79 (pK_d_) | [1] |
| CP55,940 | CB2 | 9.33 (pK_d_) | [1] |
Cannabinoid Receptor Functional Activity
Functional activity assays measure the biological response produced by a compound upon binding to a receptor. Key parameters include the half-maximal effective concentration (EC50), which indicates the concentration of a compound that produces 50% of its maximal effect, and the maximum effect (Emax).
| Assay | Receptor | Compound | EC50 (nM) | Emax (%) | Reference |
| [³⁵S]GTPγS Binding | CB1 | AMB-FUBINACA | 0.54 | Full Agonist | [2] |
| CB1 | CP55,940 | 0.18 | Full Agonist | [2] | |
| CB2 | AMB-FUBINACA | 0.13 | Full Agonist | [2] | |
| CB2 | CP55,940 | 0.14 | Full Agonist | [2] | |
| cAMP Inhibition | CB1 | AMB-FUBINACA | 0.63 | - | [2] |
| CB1 | CP55,940 | 2.1 | - | [2] | |
| GIRK Channel Activation | CB1 | AMB-FUBINACA | 2.0 | - | [2] |
| CB1 | CP55,940 | 42 | - | [2] | |
| CB2 | AMB-FUBINACA | 18 | - | [2] | |
| CB2 | CP55,940 | 4.2 | - | [2] | |
| Membrane Potential | CB1 | AMB-FUBINACA | 0.45 - 36 | - | [3] |
| CB2 | AMB-FUBINACA | 4.6 - 128 | - | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro activity of synthetic cannabinoids like AMB-FUBINACA.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells expressing human CB1 or CB2 receptors).
-
Assay Buffer: A suitable buffer, such as Tris-HCl with bovine serum albumin (BSA), is used.
-
Radioligand: A radiolabeled cannabinoid receptor ligand, such as [³H]CP55,940, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., AMB-FUBINACA).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors.
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.
-
Assay Buffer: The buffer typically contains GDP to ensure that G-proteins are in their inactive state.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay or filtration.
-
Data Analysis: The concentration-response curve is used to determine the EC50 and Emax values for G-protein activation.
cAMP Accumulation Assays
This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled cannabinoid receptors.
-
Cell Culture: Whole cells expressing the cannabinoid receptor are used.
-
Forskolin (B1673556) Stimulation: Adenylyl cyclase is stimulated with forskolin to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Agonist Treatment: Cells are treated with varying concentrations of the test compound.
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax.
Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for cannabinoid receptors upon agonist binding.
Caption: Cannabinoid receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications [mdpi.com]
- 3. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Mep-fubica (MMB-FUBICA/AMB-FUBINACA): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mep-fubica, also known by its synonyms MMB-FUBICA and AMB-FUBINACA, is a potent indole-based synthetic cannabinoid. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for the key assays used to characterize this compound are provided, along with visualizations of its primary signaling pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework and is part of the ever-evolving landscape of new psychoactive substances. Structurally, it is an indole-based compound, and like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by activating cannabinoid receptors, primarily the CB1 and CB2 receptors. Its high affinity and efficacy at the CB1 receptor classify it as a potent synthetic cannabinoid, raising significant public health concerns due to its potential for severe adverse effects. This guide aims to consolidate the available pharmacological data on this compound to serve as a technical resource for the scientific community.
Chemical and Physical Data
-
IUPAC Name: methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate
-
Synonyms: MMB-FUBICA isomer 1, AMB-FUBINACA
-
Molecular Formula: C₂₂H₂₃FN₂O₃
-
Appearance: White powder
Pharmacological Profile
This compound is a potent agonist of the cannabinoid receptors, with a primary action on the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound (AMB-FUBINACA) and related compounds.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line/Tissue | Reference |
| AMB-FUBINACA | CB₁ | 10.04 | [³H]SR141716A | HEK293 | [1] |
| AMB-FUBINACA | CB₂ | 0.786 | [³H]CP55,940 | HEK293 | [1][2] |
| MMB-FUBINACA | hCB₁ | ~30 (3-fold less than CP55,940) | [³H]CP55,940 | Mouse Brain Homogenates | [3] |
| MMB-FUBINACA | hCB₂ | ~2.3 (13-fold greater affinity than for hCB₁) | [³H]CP55,940 | Mouse Brain Homogenates | [3] |
| CP55,940 | hCB₁ | ~10 | [³H]CP55,940 | Mouse Brain Homogenates | |
| Δ⁹-THC | hCB₁ | ~50 | [³H]CP55,940 | Mouse Brain Homogenates | |
| Δ⁹-THC | hCB₂ | ~40 | [³H]CP55,940 | Mouse Brain Homogenates |
Table 2: Functional Activity
| Compound | Assay | Receptor | EC₅₀ (nM) | Efficacy (% of CP55,940) | Cell Line | Reference |
| AMB-FUBINACA | [³⁵S]GTPγS | CB₁ | 0.54 | Full agonist | Not Specified | |
| AMB-FUBINACA | cAMP Inhibition | CB₁ | 0.63 | More potent than CP55,940 | Not Specified | |
| AMB-FUBINACA | GIRK Activation | CB₁ | 2.0 | More potent than CP55,940 | Not Specified | |
| AMB-FUBINACA | β-arrestin 2 Recruitment | CB₁ | 42.6 | Not Specified | HEK293 | |
| MMB-FUBINACA | [³⁵S]GTPγS | hCB₁ | Less potent than CP55,940 | Greater than THC | Not Specified | |
| MMB-FUBINACA | cAMP Signaling | hCB₁ | Less potent than CP55,940 | Greater than THC | Not Specified | |
| CP55,940 | [³⁵S]GTPγS | CB₁ | 0.18 | Full agonist | Not Specified | |
| CP55,940 | cAMP Inhibition | CB₁ | 2.1 | 100% (Reference) | Not Specified | |
| CP55,940 | GIRK Activation | CB₁ | 42 | 100% (Reference) | Not Specified |
Table 3: In Vivo Effects
| Compound | Test | Species | ED₅₀ (mg/kg) | Effect | Reference |
| AMB-FUBINACA | Drug Discrimination (vs. Δ⁹-THC) | Mouse | 0.44 | Full substitution | |
| AMB-FUBINACA | Locomotor Activity Depression | Mouse | 0.19 | Depressant effects | |
| MMB-FUBINACA | Drug Discrimination (vs. Δ⁹-THC) | Mouse | N/A | Full substitution |
Signaling Pathways
As a potent CB1 receptor agonist, this compound is presumed to activate the canonical G-protein coupled receptor (GPCR) signaling cascade associated with the CB1 receptor. This activation leads to a variety of downstream cellular effects. The primary signaling pathway involves the coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Activation of the CB1 receptor also leads to the modulation of ion channels, including the inhibition of N-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. Furthermore, agonist binding can induce β-arrestin recruitment, which can lead to receptor desensitization, internalization, and activation of other signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the pharmacological profiling of this compound are provided below.
Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for cannabinoid receptors using a radiolabeled ligand such as [³H]CP55,940.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., HEK293-CB1/CB2) in a suitable buffer (e.g., Tris-HCl) and prepare a membrane suspension.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Activity Assay (cAMP Accumulation)
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a downstream effect of CB1 receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the CB1 receptor (e.g., HEK293-CB1) in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: Terminate the reaction and lyse the cells. The intracellular cAMP concentration is then measured using a detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration of agonist that produces 50% of its maximal effect) and Eₘₐₓ (the maximal effect) can be determined.
In Vivo Cannabinoid Tetrad Test
The cannabinoid tetrad is a battery of four tests used to assess the in vivo cannabinoid-like activity of a compound in rodents. The four components are hypomotility, catalepsy, hypothermia, and analgesia.
References
An In-depth Technical Guide to the Receptor Binding Affinity of Indole-3-Carboxamide Synthetic Cannabinoids
Disclaimer: This guide addresses the core principles of receptor binding affinity studies for synthetic cannabinoids. The specific compound "Mep-fubica" is not extensively characterized in publicly available scientific literature, and as such, direct receptor binding affinity data is not available. This document will therefore focus on structurally related and well-documented indole-3-carboxamide synthetic cannabinoids, such as ADB-FUBINACA and AMB-FUBINACA, to provide a representative technical overview for researchers, scientists, and drug development professionals.
Synthetic cannabinoid receptor agonists (SCRAs) are a large class of psychoactive substances that bind to and activate the cannabinoid receptors CB1 and CB2.[1] The indole-3-carboxamide scaffold is a common structural feature in many of these compounds. Understanding their binding affinity and functional activity at these receptors is crucial for predicting their pharmacological and toxicological effects.
Data Presentation: Comparative Receptor Binding Affinities
The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the CB1 and CB2 receptor binding affinities for several indole-3-carboxamide synthetic cannabinoids.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| ADB-FUBINACA | CB1 | 0.36 | [2] |
| CB2 | Not Reported | ||
| AMB-FUBINACA | CB1 | 10.04 | [2] |
| CB2 | 0.79 | [2] | |
| AB-PINACA | CB1 | 2.87 | [3] |
| CB2 | 0.88 | [3] | |
| MDMB-CHMICA | CB1 | 0.58–9.8 | [4] |
| CB2 | Not Reported |
Note: Variations in reported Ki values can occur due to differences in experimental conditions and assay formats.
It is important to note that for some carboxamide-type synthetic cannabinoids, the stereochemistry plays a significant role in receptor potency. For instance, the (S)-enantiomer of AMB-FUBINACA demonstrates a higher affinity for both CB1 and CB2 receptors compared to the (R)-enantiomer.[2]
Experimental Protocols: Radioligand Binding Assay
The determination of cannabinoid receptor binding affinity is commonly achieved through in vitro competitive radioligand binding assays. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 or CB2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or AtT20 cells).[2][5]
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [3H]CP55,940 or [3H]SR141716A.[2][6]
-
Test Compound: The synthetic cannabinoid of interest (e.g., AMB-FUBINACA).
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand to determine the amount of non-specific binding of the radioligand.[5]
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).[6]
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Procedure:
-
Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A set of tubes containing only the receptor membranes and the radioligand is used to determine total binding, while another set also includes the non-specific binding control.[5]
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient period to allow the binding to reach equilibrium.[6]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the cell membranes with the bound radioligand.[7]
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[7]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs). The CB1 receptor is one of the most abundant GPCRs in the central nervous system, while the CB2 receptor is primarily expressed in the immune system.[8][9]
CB1 Receptor Signaling: Upon binding of a synthetic cannabinoid agonist, the CB1 receptor primarily couples to pertussis toxin-sensitive Gi/Go proteins.[10][11] This initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13]
-
Modulation of Ion Channels: The dissociated Gβγ subunits inhibit N- and Q-type voltage-gated calcium channels and activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[10][12] This combination of effects leads to a dampening of neuronal activity and a reduction in neurotransmitter release.[11]
-
Activation of MAPK Pathway: CB1 receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK), part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating gene expression and cell survival.
CB2 Receptor Signaling: Similar to CB1, the CB2 receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[9][14] Activation of the CB2 receptor also modulates several other signaling pathways:
-
Activation of MAPK Cascade: CB2 receptor agonism can activate the MAPK pathway, which can promote cell survival and modulate gene expression.[14]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway can be stimulated, which is involved in cell survival, migration, and growth.[14]
-
Ceramide Synthesis: In some cellular contexts, CB2 activation can stimulate the de novo synthesis of ceramide, which can promote apoptosis.[14]
-
β-arrestin Recruitment: Agonist binding can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and can initiate G-protein-independent signaling.[14]
References
- 1. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Metabolism and Metabolite Identification of Synthetic Cannabinoids: A Focus on FUBICA Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of this writing, specific metabolism studies for a compound designated "Mep-fubica" are not available in the public domain. This guide is therefore based on the well-documented metabolic pathways of structurally similar synthetic cannabinoids, particularly those belonging to the FUBICA series, such as AB-FUBINACA and AMB-FUBINACA. The methodologies and expected metabolic transformations detailed herein provide a robust framework for investigating the metabolism of novel synthetic cannabinoids.
Introduction to Synthetic Cannabinoid Metabolism
Synthetic cannabinoids (SCs) are a large and structurally diverse class of new psychoactive substances (NPS). They are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. Unlike THC, many SCs are potent, full agonists of the cannabinoid receptors CB1 and CB2, which can lead to severe and unpredictable toxic effects.
The metabolism of SCs is a critical area of study for several reasons:
-
Toxicology: Metabolites of SCs can be pharmacologically active, sometimes more so than the parent compound, contributing to the overall toxicological profile.
-
Forensic Analysis: Parent SCs are often rapidly and extensively metabolized, making them undetectable in biological samples like urine shortly after consumption. Therefore, identifying and targeting their major metabolites is essential for confirming intake in clinical and forensic settings.
-
Drug Development: Understanding the metabolic pathways and identifying "soft spots" in a molecule can guide the design of new compounds with more predictable pharmacokinetic and pharmacodynamic properties.
This guide will provide a technical overview of the experimental approaches to studying the metabolism of FUBICA-series synthetic cannabinoids and the identification of their metabolites.
Experimental Protocols for In Vitro Metabolism Studies
In vitro models are essential for elucidating the metabolic pathways of new compounds in a controlled environment. Human liver microsomes (HLMs) and hepatocytes are the most common systems used.
Incubation with Human Liver Microsomes (HLMs)
HLMs are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).
Objective: To identify Phase I and some Phase II metabolites and to determine the metabolic stability of the compound.
Detailed Methodology:
-
Preparation of Incubation Mixture:
-
A typical incubation mixture is prepared in a microcentrifuge tube or a 96-well plate.
-
The mixture contains a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), the test compound (e.g., 1-10 µM dissolved in a small volume of organic solvent like methanol (B129727) or acetonitrile), and pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).[1][2][3]
-
For studying Phase II glucuronidation, the mixture is supplemented with uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) and a pore-forming agent like alamethicin (B1591596) to ensure cofactor access to the enzymes within the microsomal vesicles.[4][5]
-
-
Initiation and Incubation:
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by adding a cofactor solution. For CYP-mediated reactions, this is typically an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
The incubation is carried out at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Reaction:
-
The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification. This step also serves to precipitate the microsomal proteins.
-
-
Sample Preparation for Analysis:
-
The terminated reaction mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent compound and its metabolites, is transferred to a new vial for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Incubation with Human Hepatocytes
Hepatocytes are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment.
Objective: To obtain a more comprehensive profile of both Phase I and Phase II metabolites.
Detailed Methodology:
-
Hepatocyte Culture:
-
Cryopreserved human hepatocytes are thawed and suspended in a suitable culture medium.
-
The cell viability is assessed (e.g., using trypan blue exclusion).
-
-
Incubation:
-
The test compound (e.g., 10 µM) is added to the hepatocyte suspension.
-
The cells are incubated at 37°C in a humidified incubator with 5% CO₂ for a specified duration (e.g., 1 and 3 hours).
-
-
Sample Collection and Preparation:
-
At the desired time points, an aliquot of the cell suspension is taken.
-
The sample is quenched with a cold organic solvent to stop metabolic activity and lyse the cells.
-
The mixture is then centrifuged to remove cell debris.
-
The resulting supernatant is collected for LC-MS analysis.
-
Analytical Methodology: Metabolite Identification using LC-MS/MS
High-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS) is the primary analytical technique for separating and identifying drug metabolites.
Detailed Methodology:
-
Chromatographic Separation (LC):
-
The sample extract is injected into an HPLC or UHPLC system.
-
Separation is typically achieved on a reverse-phase column (e.g., C18).
-
A gradient elution is used, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in both positive and negative ion modes.
-
A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is used to acquire accurate mass data.
-
Data is often acquired in an information-dependent acquisition (IDA) mode. This involves a full scan to detect potential metabolites, followed by fragmentation (MS/MS) of the most intense ions to obtain structural information.
-
-
Data Analysis and Structure Elucidation:
-
Metabolites are identified by comparing the mass spectra of the samples with and without the test compound and by looking for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -43 Da for dealkylation).
-
The fragmentation patterns in the MS/MS spectra are used to determine the site of metabolic modification on the parent molecule.
-
Metabolic Pathways of FUBICA Analogs
Based on studies of compounds like AB-FUBINACA and AMB-FUBINACA, the following metabolic pathways are expected for a "this compound" type compound. These reactions primarily occur to increase the water solubility of the compound, facilitating its excretion.
Phase I Metabolism:
-
Amide Hydrolysis: This is often a major metabolic pathway for FUBICA analogs that contain an amide linkage. Carboxylesterases (CES) are key enzymes in this transformation, converting the amide to a carboxylic acid. This pathway can be very rapid.
-
Hydroxylation: The addition of a hydroxyl group (-OH) is a common reaction catalyzed by CYP450 enzymes. Hydroxylation can occur at various positions on the molecule, including the alkyl side chain and the indole (B1671886) or indazole ring system.
-
N-Dealkylation: The removal of an alkyl group from a nitrogen atom is another possible transformation.
-
Dehydrogenation: The removal of hydrogen atoms to form a double bond can also occur.
Phase II Metabolism:
-
Glucuronidation: This is a major Phase II conjugation reaction where a glucuronic acid moiety is attached to the parent compound or its Phase I metabolites. This reaction is catalyzed by UGTs and significantly increases the water solubility of the molecule for excretion in urine. Glucuronidation can occur on hydroxyl groups (O-glucuronidation) or carboxylic acid groups (acyl glucuronidation).
Data Presentation
The following tables summarize the expected metabolites and typical experimental conditions for studying the metabolism of a FUBICA analog, based on published data for similar compounds.
Table 1: Summary of Common Metabolic Transformations for FUBICA Analogs
| Metabolic Pathway | Transformation | Key Enzymes Involved | Resulting Metabolite Type |
| Phase I | |||
| Amide Hydrolysis | R-C(=O)NH₂ → R-C(=O)OH | Carboxylesterases (CES) | Carboxylic acid metabolite |
| Hydroxylation | R-H → R-OH | CYP450 enzymes | Hydroxylated metabolite (on alkyl chain or aromatic ring) |
| N-Dealkylation | R-N(CH₃)₂ → R-NHCH₃ + CH₂O | CYP450 enzymes | N-dealkylated metabolite |
| Dehydrogenation | R-CH₂-CH₂-R' → R-CH=CH-R' | CYP450 enzymes | Unsaturated metabolite |
| Phase II | |||
| Glucuronidation | R-OH → R-O-Glucuronic Acid | UGTs | Glucuronide conjugate |
Table 2: Typical Experimental Parameters for In Vitro Metabolism Studies
| Parameter | Human Liver Microsomes (HLMs) | Human Hepatocytes |
| Test Compound Concentration | 1 - 10 µM | 10 µM |
| Enzyme Concentration | 0.5 mg/mL microsomal protein | ~1 x 10⁶ cells/mL |
| Cofactors | NADPH-regenerating system (for Phase I), UDPGA (for Phase II) | Endogenous cofactors present in the cells |
| Incubation Time | 0 - 120 minutes | 1 - 3 hours |
| Incubation Temperature | 37°C | 37°C |
| Reaction Termination | Cold acetonitrile or methanol | Cold acetonitrile or methanol |
| Analytical Method | LC-HR-MS/MS | LC-HR-MS/MS |
Mandatory Visualizations
Diagram 1: Generalized Metabolic Pathway of a FUBICA Analog
Caption: Generalized metabolic pathway for a FUBICA-type synthetic cannabinoid.
Diagram 2: Experimental Workflow for Metabolite Identification
Caption: Workflow for in vitro metabolite identification of a novel compound.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mttlab.eu [mttlab.eu]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. oyc.co.jp [oyc.co.jp]
Methodological & Application
Application Notes and Protocols for Mep-fubica Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mep-fubica (methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)pentanoate) is a potent synthetic cannabinoid that poses a significant challenge for detection and quantification in biological matrices. Accurate and reliable analytical methods are crucial for forensic toxicology, clinical research, and drug development. This document provides detailed application notes and protocols for the sample preparation of this compound for mass spectrometry (MS) analysis from common biological matrices, including urine and blood. The methodologies described are based on established extraction techniques for synthetic cannabinoids and are intended to serve as a comprehensive guide for researchers.
Quantitative Data Summary
The following tables summarize typical parameters and expected performance metrics for the extraction and analysis of synthetic cannabinoids like this compound. These values are illustrative and may vary based on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Solid Phase Extraction (SPE) Parameters for this compound in Urine
| Parameter | Condition |
| SPE Cartridge | Polymeric Reversed-Phase (e.g., Oasis HLB) |
| Condition | 3 mL Methanol (B129727) |
| Equilibrate | 6 mL Ultrapure Water |
| Sample Loading | Urine sample mixed with acetonitrile (B52724) and water |
| Wash 1 | 3 mL 5% (v/v) Methanol in Water |
| Elution | 4 mL Methanol |
| Expected Recovery | 70-118%[1] |
| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL[1] |
Table 2: Supported Liquid Extraction (SLE) Parameters for this compound in Blood/Plasma and Urine
| Parameter | Urine | Blood/Plasma |
| Pre-treatment | Dilute 1:1 with 100 mM ammonium (B1175870) acetate (B1210297) (pH 5) | Dilute 1:1 (v/v) with HPLC grade water |
| Enzyme Hydrolysis (Urine) | β-glucuronidase (optional, for metabolite analysis) | N/A |
| SLE Cartridge/Plate | ISOLUTE® SLE+ | ISOLUTE® SLE+ |
| Elution Solvent | Ethyl Acetate | Ethyl Acetate or Hexane |
| Elution Volume | 2 x 3 mL (cartridge) or 3 x 500 µL (96-well) | 2 x 4 mL |
| Post-Extraction | Evaporate to dryness and reconstitute | Evaporate to dryness and reconstitute |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis
| Parameter | Setting |
| Instrument | Agilent gas chromatograph with MS detector |
| Column | HP-5MS (or equivalent); 30m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 280°C |
| Transfer Line Temperature | 235°C |
| MS Source Temperature | 280°C |
| MS Quadrupole Temperature | 180°C |
| Oven Program | 170°C (1 min), ramp 8°C/min to 190°C, ramp 18°C/min to 293°C (hold 7.1 min), ramp 50°C/min to 325°C (hold 6.1 min) |
| Injection Mode | Split (1:50) |
| MS Scan Range | 50-550 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of this compound from Urine
This protocol is designed for the extraction of this compound from urine samples for LC-MS/MS analysis.
Materials:
-
Oasis HLB SPE cartridges (or equivalent)
-
Urine samples
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ultrapure water
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% formic acid)
Procedure:
-
Sample Pre-treatment: To 400 µL of urine, add an appropriate amount of internal standard. Mix with 600 µL of acetonitrile and 1 mL of ultrapure water. Vortex for 30 seconds.[1]
-
Enzymatic Hydrolysis (Optional, for metabolite analysis): For the analysis of glucuronidated metabolites, add β-glucuronidase to the urine sample and incubate at 65°C for 1-2 hours before the addition of acetonitrile.[2]
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 3 mL of methanol followed by 6 mL of ultrapure water. Do not allow the cartridge to dry.[1]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% (v/v) methanol in water to remove interfering substances.
-
Drying: Dry the cartridge under full vacuum for 10 minutes.
-
Elution: Elute this compound and its metabolites from the cartridge with 4 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE) of this compound from Blood or Plasma
This protocol is suitable for the extraction of this compound from whole blood or plasma samples.
Materials:
-
ISOLUTE® SLE+ cartridges or 96-well plates
-
Whole blood or plasma samples
-
HPLC grade water
-
Ethyl acetate
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Vortex mixer
-
Centrifuge
-
Positive pressure or vacuum manifold
-
Evaporator
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: Dilute 1 mL of plasma or whole blood 1:1 (v/v) with HPLC grade water. Add an appropriate amount of internal standard.
-
Sample Loading: Load the pre-treated sample onto a 2 mL ISOLUTE® SLE+ cartridge. Apply a short pulse of vacuum or positive pressure to initiate flow and then allow the sample to absorb for 5 minutes.
-
Elution: Apply ethyl acetate in two aliquots of 4 mL each to the cartridge. Allow the solvent to elute under gravity. A short pulse of vacuum or positive pressure can be used to collect the final drops.
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound sample preparation from urine and blood.
Signaling Pathways and Logical Relationships
For the analysis of this compound and its metabolites, understanding the metabolic pathway is crucial for identifying the correct analytical targets. Synthetic cannabinoids are extensively metabolized in the body, primarily through phase I (e.g., hydroxylation, carboxylation) and phase II (e.g., glucuronidation) reactions. The detection of metabolites can extend the window of detection after consumption.
Caption: Metabolic pathway of synthetic cannabinoids like this compound.
References
Application Note: Quantitative Analysis of Mep-fubica in Human Plasma by LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Mep-fubica in human plasma. This compound is a synthetic cannabinoid, and its monitoring in biological matrices is crucial for clinical and forensic toxicology. The described protocol utilizes a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound quantification. All experimental protocols are described in detail, and quantitative data is summarized for clarity.
Introduction
Synthetic cannabinoids represent a large and evolving class of new psychoactive substances. This compound (also known as MMB-FUBICA isomer 1) is one such compound, posing significant challenges to public health and safety. Accurate and sensitive analytical methods are essential for its detection and quantification in biological samples to understand its pharmacokinetics and toxicological profile. LC-MS/MS has become the preferred technique for analyzing drugs of abuse and their metabolites due to its high sensitivity and selectivity with minimal sample preparation.[1] This application note presents a comprehensive LC-MS/MS protocol for the quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (drug-free)
Standard Solutions
Stock solutions of this compound and the internal standard (IS) were prepared in methanol. Working solutions were then prepared by diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the working solutions into blank human plasma.
Sample Preparation
A simple protein precipitation method was employed for plasma sample preparation:
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 5 mM ammonium formate with 0.1% formic acid in water[2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |
| Flow Rate | 0.4 mL/min[2] |
| Gradient | Start at 50% B, linear gradient to 90% B over 3.5 min, hold for 0.25 min, then return to initial conditions and re-equilibrate for 0.75 min.[2] |
| Total Run Time | 5 minutes[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined empirically for this compound and its deuterated internal standard. A starting point would be to use the protonated molecule [M+H]+ as the precursor ion and select the most abundant and stable product ions after collision-induced dissociation. |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
| Ion Source Temperature | 550°C |
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Precision (% CV) | ≤15% |
| Recovery | > 85% |
| Matrix Effect | Minimal ion suppression or enhancement observed |
| Stability | Stable under various storage and handling conditions |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, selectivity, and reproducibility for the quantification of this compound in human plasma. The simple protein precipitation sample preparation was efficient and resulted in good recovery. The chromatographic conditions provided a short run time of 5 minutes per sample, allowing for high-throughput analysis. The method was successfully validated over a linear range suitable for clinical and forensic applications.
Protocol Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Signaling Pathway (Illustrative)
While this compound's specific signaling pathway is a subject of ongoing research, synthetic cannabinoids generally act as agonists at the cannabinoid receptors CB1 and CB2. The following diagram illustrates this general mechanism.
References
Application Notes and Protocols for the Administration of Mep-fubica in Rodent Studies
Disclaimer: Mep-fubica, also known as MMB-FUBICA isomer 1, is a synthetic cannabinoid for which the physiological and toxicological properties are not yet known.[1][2] The following protocols are general guidelines for the administration and evaluation of novel synthetic cannabinoids in rodent models and are based on methodologies used for structurally similar compounds. Researchers must conduct dose-finding studies and adhere to all institutional and national guidelines for animal welfare.
Introduction and Application Notes
This compound (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid classified as an analytical reference standard.[1][2][3] As a novel psychoactive substance, its in vivo effects, pharmacokinetic profile, and specific signaling pathways have not been extensively characterized. Preclinical research in rodent models is a critical first step in understanding its pharmacological and toxicological profile.
These application notes provide a framework for researchers to design and execute initial in vivo studies with this compound. The protocols outlined below cover preliminary dose-finding, common routes of administration, and a general approach to assessing cannabinoid-like effects. Given the potency of many synthetic cannabinoids, a cautious and systematic approach to dose selection is imperative to ensure animal welfare and data integrity.
Experimental Protocols
Animal Models
-
Species: Mice (e.g., C57BL/6, Swiss-Webster) or rats (e.g., Sprague-Dawley, Wistar) are commonly used.
-
Health Status: Animals should be healthy, acclimatized to the facility, and free of pathogens.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., food restriction for certain behavioral assays).
Compound Preparation
The vehicle for administration will depend on the solubility of this compound. Common vehicles for synthetic cannabinoids include:
-
A mixture of ethanol, Kolliphor EL (or Tween 80), and saline. A common ratio is 5% ethanol, 5% Kolliphor EL, and 90% saline.
-
Dimethyl sulfoxide (B87167) (DMSO).
Protocol for Vehicle Preparation (Example with Kolliphor EL):
-
Dissolve the required amount of this compound in 100% ethanol.
-
Add Kolliphor EL to the solution and vortex thoroughly.
-
Add saline dropwise while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition may be necessary.
Routes of Administration
The choice of administration route will influence the onset, duration, and intensity of the compound's effects.
| Route of Administration | Species | Recommended Volume | Needle Gauge | Notes |
| Intraperitoneal (i.p.) | Mouse | < 10 ml/kg | 25-27g | Rapid absorption. Injection should be in the lower right abdominal quadrant to avoid organs. |
| Rat | < 10 ml/kg | 23-25g | Rapid absorption. Injection should be in the lower right abdominal quadrant to avoid organs. | |
| Subcutaneous (s.c.) | Mouse | < 10 ml/kg | 25-27g | Slower absorption compared to i.p. Injection is typically given in the scruff of the neck. |
| Rat | < 5 ml/kg | 23-25g | Slower absorption compared to i.p. Injection is typically given in the scruff of the neck. | |
| Oral (p.o.) | Mouse | < 10 ml/kg | 20-22g gavage needle | Requires skilled handling to avoid injury. Mimics human oral consumption. |
| Rat | < 10 ml/kg | 18-20g gavage needle | Requires skilled handling to avoid injury. Mimics human oral consumption. | |
| Intravenous (i.v.) | Mouse | < 5 ml/kg | 27-30g | Immediate systemic circulation. Typically administered via the tail vein. |
| Rat | < 5 ml/kg | 25-27g | Immediate systemic circulation. Typically administered via the tail vein. |
Dose-Finding and Cannabinoid-Like Effects (Tetrad Assay)
A common method to assess the cannabimimetic effects of a novel compound is the "tetrad" assay, which measures four key physiological and behavioral responses: hypothermia, analgesia, catalepsy, and hypolocomotion.
Experimental Workflow:
-
Habituation: Acclimate animals to the testing environment and procedures (e.g., handling, temperature measurement) for several days before the experiment.
-
Baseline Measurements: On the day of the experiment, record baseline measurements for all parameters before drug administration.
-
Administration: Administer this compound or vehicle via the chosen route. Start with very low doses (e.g., 0.01 mg/kg) and escalate cautiously.
-
Post-Administration Testing: At set time points after administration (e.g., 15, 30, 60, 120 minutes), repeat the measurements.
Data Presentation:
| Dose (mg/kg) | Body Temperature (°C) | Nociceptive Response (Latency in sec) | Catalepsy (Time on bar in sec) | Locomotor Activity (Beam breaks) |
| Vehicle | ||||
| 0.01 | ||||
| 0.1 | ||||
| 1.0 |
Pharmacokinetic (PK) Study
A preliminary PK study can provide information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Workflow:
-
Administration: Administer a single dose of this compound to a cohort of rodents.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and its potential metabolites in the plasma.
-
Data Analysis: Calculate key PK parameters.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life of the drug in plasma. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Visualization
Experimental Workflow for Tetrad Assay
References
Application Notes and Protocols for Mep-fubica in CB1 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mep-fubica is a synthetic cannabinoid that is structurally analogous to other potent indazole-based agonists of the cannabinoid type 1 (CB1) receptor. Due to its high affinity and efficacy at the CB1 receptor, this compound can serve as a valuable research tool for investigating the endocannabinoid system, characterizing the pharmacological and physiological roles of the CB1 receptor, and screening for novel CB1 receptor modulators. These application notes provide detailed protocols for utilizing this compound in fundamental in vitro assays to assess its binding affinity and functional activity at the CB1 receptor.
The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in various physiological processes, including pain perception, appetite regulation, mood, and memory. Upon activation by an agonist like this compound, the CB1 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.
These protocols are designed to guide researchers in pharmacology, medicinal chemistry, and drug development in characterizing the interaction of this compound and other compounds with the CB1 receptor.
Data Presentation
The following tables summarize representative quantitative data for synthetic cannabinoids structurally related to this compound, which can be used as a reference for expected outcomes when studying this compound.
Table 1: CB1 Receptor Binding Affinity of this compound Analogs
| Compound | Radioligand | Receptor Source | Kᵢ (nM) | Reference |
| AMB-FUBINACA | Not Specified | Not Specified | 10.04 | [1] |
| AB-FUBINACA | Not Specified | Not Specified | 0.9 | [2] |
Table 2: CB1 Receptor Functional Activity of this compound Analogs
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Reference |
| AMB-FUBINACA | Not Specified | Not Specified | 0.5433 | [1] |
| AB-FUBINACA | Not Specified | Not Specified | 1.8 | [2] |
| AB-FUBICA | GIRK activation | Not Specified | 21 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified CB1 Receptor Signaling Pathway.
Figure 2: Workflow for Radioligand Competition Binding Assay.
Figure 3: Workflow for [³⁵S]GTPγS Binding Assay.
Experimental Protocols
Protocol 1: CB1 Receptor Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for the CB1 receptor by measuring its ability to compete with a known radiolabeled CB1 ligand.
Materials:
-
CB1 Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human CB1 receptor, or rodent brain tissue homogenates.
-
Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).
-
Non-labeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4 (ice-cold).
-
Unlabeled Competitor for Non-Specific Binding (NSB): WIN 55,212-2 or CP55,940 at a high concentration (e.g., 10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Thaw frozen cell membranes or prepare fresh tissue homogenates on ice.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes in assay buffer to a final concentration of 5-20 µg of protein per well.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):
-
Total Binding: 50 µL assay buffer, 50 µL [³H]CP55,940 (at a final concentration near its Kₑ, e.g., 0.5 nM), 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL unlabeled competitor (10 µM final concentration), 50 µL [³H]CP55,940, 100 µL membrane suspension.
-
Competition Binding: 50 µL this compound (at various concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]CP55,940, 100 µL membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration:
-
Pre-soak the glass fiber filters in wash buffer.
-
Terminate the reaction by rapid filtration of the plate contents through the filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G proteins coupled to the CB1 receptor upon agonist binding, providing a measure of the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.
Materials:
-
CB1 Receptor Source: Membranes from cells expressing the human CB1 receptor.
-
[³⁵S]GTPγS: Non-hydrolyzable GTP analog.
-
Agonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate.
-
Unlabeled GTPγS: For determining non-specific binding.
-
Other materials are the same as in Protocol 1.
Methodology:
-
Membrane Preparation:
-
Prepare and quantify CB1-expressing membranes as described in Protocol 1.
-
Dilute membranes in assay buffer to a final concentration of 5-10 µg of protein per well.
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
Basal Binding: Assay buffer, GDP (10 µM final), membrane suspension.
-
Non-Specific Binding: Assay buffer, GDP, unlabeled GTPγS (10 µM final), membrane suspension.
-
Agonist-Stimulated Binding: this compound (at various concentrations), GDP, membrane suspension.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells (final concentration 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction and filter the contents as described in Protocol 1.
-
-
Detection:
-
Measure the radioactivity in a liquid scintillation counter as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding from the agonist-stimulated binding at each concentration.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.
-
Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal stimulation) values from the resulting sigmoidal curve using non-linear regression.
-
Protocol 3: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in whole cells, a key downstream effect of Gαi/o-coupled receptor activation.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human CB1 receptor.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
This compound.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor.
-
Cell Culture Medium.
-
Lysis Buffer.
-
cAMP Assay Kit: (e.g., ELISA, HTRF, or LANCE-based).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Methodology:
-
Cell Culture and Plating:
-
Culture CB1-expressing cells under standard conditions.
-
Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Remove the culture medium and replace it with serum-free medium containing IBMX (e.g., 0.5 mM) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Add this compound at various concentrations and incubate for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 1-10 µM final concentration) to induce cAMP production. Incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound at each concentration.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Troubleshooting
-
High Non-Specific Binding in Radioligand Assay:
-
Reduce the amount of membrane protein.
-
Decrease the radioligand concentration.
-
Ensure filters are adequately pre-soaked.
-
Optimize the washing steps (volume and number of washes).
-
-
Low Signal in GTPγS Assay:
-
Ensure the use of a high-expressing CB1 cell line.
-
Optimize the concentrations of Mg²⁺ and GDP.
-
Check the activity of the [³⁵S]GTPγS.
-
-
High Variability in cAMP Assay:
-
Ensure consistent cell plating density.
-
Optimize incubation times for IBMX, agonist, and forskolin.
-
Ensure complete cell lysis.
-
References
Application Notes and Protocols for Mep-fubica in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mep-fubica is a synthetic cannabinoid, a class of compounds that typically act as agonists of the cannabinoid receptors CB1 and CB2. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. As research into novel synthetic cannabinoids continues, understanding their in vitro pharmacological properties is crucial for elucidating their mechanism of action, potency, and potential therapeutic or toxicological effects.
These application notes provide a comprehensive guide to the preparation and use of this compound in in vitro experimental settings. The following protocols and data are intended to serve as a starting point for researchers. It is recommended that investigators perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and for understanding the compound's behavior in aqueous solutions.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference |
| IUPAC Name | methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate | [1] |
| Synonyms | MMB-FUBICA isomer 1, methyl N-{1-[(4-fluorophenyl)methyl]-1H-indole-3-carbonyl}norvalinate | [1][2] |
| Molecular Formula | C₂₂H₂₃FN₂O₃ | [1][2] |
| Molecular Weight | 382.43 g/mol | |
| Appearance | White powder | |
| Purity | ≥98% | |
| Solubility | DMF: 15 mg/mLDMSO: 2 mg/mLEthanol: 2 mg/mLDMF:PBS (pH 7.2) (1:3): 0.25 mg/mL |
Solution Preparation Protocols
Proper preparation of this compound solutions is critical for obtaining reproducible results in in vitro experiments. Due to its hydrophobicity, this compound is sparingly soluble in aqueous media. Therefore, a high-concentration stock solution in an organic solvent is required. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Wear appropriate Personal Protective Equipment (PPE) , including gloves, a lab coat, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Weighing: Accurately weigh out 3.82 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube tightly and vortex for 2-5 minutes, or until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol for Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: It is recommended to perform serial dilutions to achieve the final desired concentration. Direct dilution of a small volume of concentrated DMSO stock into a large volume of aqueous medium can cause precipitation.
-
Example for a 10 µM final concentration:
-
Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium (1:50 dilution). Mix well by gentle pipetting.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your culture vessel (1:10 dilution).
-
-
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the this compound-treated samples. For the example above, the final DMSO concentration would be 0.1%.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing and using this compound in in vitro experiments and the canonical signaling pathway for cannabinoid receptors.
Caption: Experimental workflow for this compound solution preparation and application in vitro.
Caption: General signaling pathway for cannabinoid receptor (CB1/CB2) activation.
In Vitro Assay Considerations
This compound, as a synthetic cannabinoid, is expected to act as an agonist at CB1 and/or CB2 receptors. A variety of in vitro assays can be employed to characterize its activity.
Table 2: Recommended In Vitro Assays and Starting Concentrations
| Assay Type | Purpose | Recommended Cell Lines | Starting Concentration Range |
| Cell Viability Assay | To determine the cytotoxic effects of this compound. | Any relevant cell line (e.g., HEK293, AtT-20, neuronal cells) | 0.1 µM - 100 µM |
| Receptor Binding Assay | To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors. | HEK293 cells expressing human CB1 or CB2 receptors | 0.1 nM - 10 µM |
| cAMP Assay | To measure the functional consequence of receptor activation (inhibition of adenylyl cyclase). | CHO or HEK293 cells expressing CB1 or CB2 receptors | 1 nM - 10 µM |
| Membrane Potential Assay | To measure CB1 receptor-mediated hyperpolarization. | AtT-20 cells expressing human CB1 receptors | 1 nM - 10 µM |
| MAP Kinase Activation Assay | To assess downstream signaling events (e.g., ERK phosphorylation). | Any cell line endogenously or exogenously expressing CB receptors | 10 nM - 10 µM |
Safety and Handling
This compound is a potent synthetic cannabinoid and should be handled with care. The toxicological properties of this compound are not well-characterized.
-
Engineering Controls: Handle this compound powder in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and general laboratory practices. Researchers should conduct their own risk assessments and optimize protocols for their specific experimental needs.
References
Analytical Standards for Mep-fubica and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical standards of Mep-fubica and its metabolites. The information is intended to guide researchers, scientists, and drug development professionals in the qualitative and quantitative analysis of these compounds in various biological matrices.
Introduction to this compound and its Metabolism
This compound is a synthetic cannabinoid that has been identified in the illicit drug market. Like other synthetic cannabinoids, it undergoes extensive metabolism in the body, primarily in the liver. Understanding its metabolic fate is crucial for developing reliable analytical methods for its detection in biological samples, which is essential for clinical and forensic toxicology.
The primary metabolic pathways for synthetic cannabinoids structurally similar to this compound, such as ADB-FUBICA and AB-FUBICA, involve a series of Phase I and Phase II biotransformations. These transformations aim to increase the water solubility of the compound to facilitate its excretion from the body.
Predicted Metabolic Pathways of this compound:
Based on the metabolism of analogous synthetic cannabinoids, the expected major metabolic pathways for this compound include:
-
Amide Hydrolysis: Cleavage of the amide bond, resulting in the formation of a carboxylic acid metabolite.
-
Hydroxylation: Addition of a hydroxyl group (-OH) to various positions on the molecule, primarily on the alkyl chain and the fluorobenzyl group.
-
N-Dealkylation: Removal of the methyl ester group.
-
Glucuronidation: Conjugation of the parent compound or its Phase I metabolites with glucuronic acid, a major Phase II metabolic route that significantly increases water solubility.
These metabolic transformations result in a variety of metabolites that can be targeted for analytical detection.
Analytical Methodologies
The analysis of this compound and its metabolites in biological matrices such as urine and blood typically requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods due to their high sensitivity and selectivity.
Sample Preparation
Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analytes of interest.
Protocol for Urine Sample Preparation:
-
Enzymatic Hydrolysis: To detect glucuronidated metabolites, enzymatic hydrolysis is necessary to cleave the glucuronic acid moiety.
-
To 1 mL of urine, add 50 µL of a β-glucuronidase solution.
-
Incubate the mixture at an appropriate temperature (e.g., 50-65°C) for 1-2 hours.
-
-
Protein Precipitation: For blood or plasma samples, proteins must be removed.
-
Add a precipitating agent, such as acetonitrile (B52724) or methanol (B129727), to the sample in a 3:1 ratio (solvent:sample).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the hydrolyzed urine or the supernatant from protein precipitation.
-
Add an immiscible organic solvent (e.g., ethyl acetate (B1210297), hexane/ethyl acetate mixture).
-
Vortex vigorously to extract the analytes into the organic phase.
-
Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness.
-
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS analysis) before injection into the analytical instrument.
Instrumental Analysis
2.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of this compound and its metabolites due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
Table 1: Example LC-MS/MS Parameters for the Analysis of Synthetic Cannabinoids and their Metabolites
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Table 2: Predicted Quantitative Data for this compound and its Major Metabolites (Hypothetical)
Note: The following data are hypothetical and based on the analysis of structurally similar compounds. Actual values must be determined experimentally using certified reference standards.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |
| This compound | 397.2 | 224.1 | 145.1 | 8.5 |
| This compound N-desmethyl | 383.2 | 224.1 | 145.1 | 7.8 |
| This compound Amide Hydrolysis | 384.2 | 224.1 | 145.1 | 6.5 |
| Hydroxy-Mep-fubica | 413.2 | 224.1 | 145.1 | 7.2 |
| This compound Glucuronide | 573.2 | 397.2 | 224.1 | 5.3 |
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound, though it may require derivatization for polar metabolites to increase their volatility.
Table 3: Example GC-MS Parameters for the Analysis of this compound
| Parameter | Setting |
| Gas Chromatography | |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 amu |
Visualizations
Metabolic Pathway of this compound
Application Notes and Protocols for the Detection of Mep-fubica (AMB-FUBICA) by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mep-fubica, also known as MMB-FUBICA or AMB-FUBICA, is a potent synthetic cannabinoid that has been identified in illicit drug markets.[1][2][3] As a new psychoactive substance (NPS), its detection and quantification are crucial for forensic toxicology, clinical analysis, and drug development research. This document provides a detailed protocol for the detection and quantification of this compound in various samples using Gas Chromatography-Mass Spectrometry (GC-MS). While LC-MS is often preferred for thermally unstable compounds, GC-MS remains a widely used and accessible method.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound using GC-MS and GC-FID as reported in the literature.
| Parameter | Matrix | Method | Value | Reference |
| Linearity Range | Rat Plasma | GC-MS/MS | 0.5 - 1000 ng/mL | [4] |
| Linearity Range | Criminal Evidences | GC-FID | 4.5 - 900 µg/mL | |
| Limit of Detection (LOD) | Criminal Evidences | GC-FID | 1.5 µg/mL | |
| Limit of Quantification (LOQ) | Rat Plasma | GC-MS/MS | 1-5 ng/mL | |
| Limit of Quantification (LOQ) | Criminal Evidences | GC-FID | 4.5 µg/mL | |
| Limit of Detection (LOD) | Synthetic Cannabinoids | GC-MS | 0.15 µg/mL | |
| Limit of Quantification (LOQ) | Synthetic Cannabinoids | GC-MS | 0.5 µg/mL |
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis for the detection of this compound.
Sample Preparation
The appropriate sample preparation method depends on the matrix. Below are protocols for reference materials, urine, and blood.
1.1. Reference Material/Powdered Sample Preparation
-
Weigh approximately 4 mg of the this compound reference standard or seized powder.
-
Dissolve the sample in 1 mL of methanol (B129727) to achieve a concentration of ~4 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
The sample is now ready for GC-MS analysis.
1.2. Urine Sample Preparation
-
Hydrolysis:
-
To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid.
-
Heat the mixture at 60-70°C for 60 minutes.
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
Adjust the pH of the hydrolyzed sample to 8-9 by adding 25% aqueous ammonia.
-
Add 10 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature of 45°C or below.
-
Reconstitute the dried residue in a suitable volume of methanol (e.g., 100 µL) for GC-MS analysis.
-
1.3. Blood Sample Preparation
-
To 2 mL of whole blood, add 5 mL of a saturated ammonium (B1175870) sulfate (B86663) solution and a few drops of 0.1M hydrochloric acid.
-
Vortex the mixture for 3 minutes.
-
Centrifuge for 5 minutes and collect the supernatant.
-
Extraction:
-
Adjust the pH of the supernatant to 8-9 by adding drops of 25% aqueous ammonia.
-
Add 20 mL of ethyl acetate and shake the mixture for 4 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in a suitable volume of methanol (e.g., 100 µL) for GC-MS analysis.
-
GC-MS Instrumental Analysis
The following parameters are based on a validated method and can be adapted for other similar GC-MS systems.
-
Instrument: Agilent Gas Chromatograph (or equivalent) coupled with a Mass Spectrometric Detector.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (Split Ratio = 25:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp to 280°C at a rate of 12°C/min.
-
Hold at 280°C for 30.0 min.
-
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Scan.
-
Mass Scan Range: 30-550 amu.
-
Expected Retention Time: Approximately 20.422 min.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS workflow for this compound analysis.
Signaling Pathway
This compound acts as a potent agonist at the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor. Activation of the CB1 receptor leads to a cascade of intracellular events.
Caption: Simplified this compound signaling pathway.
References
- 1. probiologists.com [probiologists.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of AMB-FUBINACA Biotransformation Pathways in Human Liver Microsome and Zebrafish Systems by Liquid Chromatogr… [ouci.dntb.gov.ua]
- 4. Determine the pharmacokinetics (half-life, volume of distribution and clearance) of AMB-FUBINACA in rats plasma using GC-MS / MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mep-fubica in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. Mep-fubica is a synthetic cannabinoid and an analytical reference standard. Its physiological and toxicological properties are not well-characterized. As such, it should be handled with extreme caution by trained professionals in a controlled laboratory setting, adhering to all institutional and governmental safety regulations. The information provided is based on the general understanding of synthetic cannabinoid receptor agonists and should be adapted and validated for the specific research context.
Introduction to this compound
This compound, also known as MMB-FUBICA isomer 1, is a synthetic cannabinoid with the IUPAC name methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate.[1] Structurally classified as a synthetic cannabinoid, its specific biological activity and pharmacological profile are not extensively documented in peer-reviewed literature.[2][3] However, based on its structural similarity to other potent synthetic cannabinoids, it is presumed to act as a potent agonist at the cannabinoid type 1 (CB1) receptor, the primary psychoactive target of cannabinoids in the central nervous system.[4]
These application notes provide a framework for investigating the neuroscience applications of this compound, drawing parallels with the well-characterized potent synthetic cannabinoid AMB-FUBINACA where relevant. The provided protocols are generalized methodologies for characterizing novel synthetic cannabinoids.
Mechanism of Action: Presumed CB1 Receptor Agonism
Synthetic cannabinoids like this compound are expected to exert their effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on presynaptic neurons in the brain.[5] As a full agonist, it would bind to and activate the CB1 receptor, leading to a cascade of intracellular signaling events. This activation of the Gi/o protein inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, CB1 receptor activation modulates ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively suppresses neurotransmitter release. Furthermore, signaling through the CB1 receptor can activate the mitogen-activated protein kinase (MAPK) pathway, influencing cellular processes like gene expression and cell survival.
CB1 Receptor Signaling Pathway
Caption: Presumed signaling cascade following this compound binding to the CB1 receptor.
Potential Applications in Neuroscience Research
Given its presumed potent CB1 receptor agonist activity, this compound could be a valuable tool for:
-
Probing Endocannabinoid System Function: Investigating the physiological and behavioral consequences of maximal CB1 receptor activation.
-
Neuropathic Pain Models: Exploring the analgesic potential of potent CB1 agonists in preclinical models of chronic pain.
-
Neuroinflammation Studies: Examining the role of the endocannabinoid system in modulating inflammatory responses in the central nervous system.
-
Models of Substance Abuse: Studying the neurobiological mechanisms underlying the rewarding and addictive properties of synthetic cannabinoids.
Quantitative Data
| Parameter | AMB-FUBINACA Value | Reference |
| Binding Affinity (Ki) at CB1 | 10.04 nM | |
| Binding Affinity (Ki) at CB2 | 0.786 nM | |
| EC50 for CB1 Activation | 0.5433 nM | |
| EC50 for CB2 Activation | 0.1278 nM |
Experimental Protocols
In Vitro Characterization: CB1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human CB1 receptor.
Caption: Workflow for determining the CB1 receptor binding affinity of this compound.
Materials:
-
HEK293 cells stably expressing human CB1 receptors
-
[3H]CP-55,940 (radioligand)
-
This compound
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293-CB1 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]CP-55,940 (typically at its Kd value), and serial dilutions of this compound.
-
Initiate Binding: Add the cell membrane preparation to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assessment: cAMP Accumulation Assay
This protocol measures the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the CB1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing human CB1 receptors
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium and reagents
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed the CB1-expressing cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Use a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
In Vivo Evaluation: The Cannabinoid Tetrad in Mice
This protocol assesses the in vivo cannabimimetic effects of this compound using a battery of four standard tests in mice.
Caption: Experimental workflow for the cannabinoid tetrad assay in mice.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
This compound
-
Vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline)
-
Open field arena with activity monitoring system
-
Rectal thermometer
-
Tail-flick or hot plate apparatus for nociception testing
-
Bar or ring for catalepsy testing
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Habituate the mice to the testing room and equipment for several days before the experiment.
-
Baseline Measurements: On the day of the experiment, record baseline values for each of the four parameters for every mouse.
-
Locomotor Activity: Place the mouse in the open field arena and record its movement for a set period (e.g., 10 minutes).
-
Rectal Temperature: Measure the core body temperature using a rectal thermometer.
-
Nociception (Tail-Flick Test): Apply a heat source to the mouse's tail and record the latency to flick its tail away.
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar and measure the time it remains immobile.
-
-
Drug Administration: Administer different doses of this compound or vehicle to separate groups of mice via the desired route (e.g., intraperitoneal injection).
-
Post-Administration Testing: At specific time points after administration (e.g., 30, 60, and 120 minutes), repeat the measurements for all four parameters.
-
Data Analysis: For each parameter, compare the post-administration values to the baseline values for each dose group. Analyze the data for statistically significant, dose-dependent effects characteristic of cannabinoid agonists (i.e., decreased locomotor activity, hypothermia, analgesia, and catalepsy).
References
- 1. swgdrug.org [swgdrug.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Analytical Standards - CAT N°: 21653 [bertin-bioreagent.com]
- 4. DARK Classics in Chemical Neuroscience: Synthetic Cannabinoids (Spice/K2) – Wenthur Lab – UW–Madison [pharmacy.wisc.edu]
- 5. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Mep-fubica in Synthetic Cannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mep-fubica (methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)pentanoate) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in the study of cannabinoid-induced physiological and pathological pathways. As an analog of other potent synthetic cannabinoids, such as MMB-FUBICA (also known as AMB-FUBINACA), this compound is presumed to be a potent agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These application notes provide an overview of the presumed mechanism of action of this compound, quantitative pharmacological data for structurally related compounds, and detailed experimental protocols for its characterization in vitro and in vivo.
The activation of CB1 and CB2 receptors by synthetic cannabinoids like this compound initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Additionally, activation of these receptors can modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Another significant downstream effect is the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis.
Quantitative Pharmacological Data
Table 1: In Vitro Binding Affinity (Ki) and Functional Potency (EC50) of Related Synthetic Cannabinoids
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Reference(s) |
| MMB-FUBICA (AMB-FUBINACA) | hCB1 | 10.04 | 0.5433 | [1] |
| hCB2 | 0.786 | 0.1278 | [1] | |
| MMB-FUBICA | hCB1 | 58 ± 19 | 15.6 ± 5.2 | [2] |
| MDMB-FUBINACA | hCB1 | 1.14 | 0.2668 | [3] |
| hCB2 | 0.1228 | 0.1411 | [3] | |
| AB-FUBINACA | hCB1 | 0.9 | 1.8 | [4] |
| hCB2 | 23.2 | 3.2 | [4] |
Table 2: In Vivo Potency of a Related Synthetic Cannabinoid
| Compound | Assay | Species | Potency (ED50) | Reference(s) |
| AB-FUBINACA | Locomotor Suppression | Mouse | 1.71 mg/kg (i.p.) | [5] |
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
Caption: this compound-induced cannabinoid receptor signaling cascade.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
Protocol 1: CB1/CB2 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
This compound stock solution (in DMSO).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM WIN 55,212-2 (for non-specific binding) or this compound dilution.
-
50 µL of [³H]CP-55,940 (final concentration ~0.5 nM).
-
100 µL of cell membrane preparation (10-20 µg protein/well).
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (cAMP-Glo™ Assay)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at the CB1/CB2 receptors.
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
cAMP-Glo™ Assay Kit (Promega).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound stock solution (in DMSO).
-
Cell culture medium and reagents.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Seed the CHO-K1 cells in white, opaque 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the cell culture medium and add 20 µL of this compound dilutions to the wells.
-
Add 20 µL of forskolin solution (final concentration ~3 µM) to all wells except the negative control.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 40 µL of cAMP-Glo™ Lysis Buffer and incubate for 15 minutes.
-
Add 40 µL of Kinase-Glo® Reagent and incubate for 10 minutes.
-
Measure the luminescence using a luminometer.
Data Analysis:
-
The luminescence signal is inversely proportional to the cAMP concentration.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect) by non-linear regression analysis.
Protocol 3: In Vivo Assessment of Cannabimimetic Effects (Mouse Tetrad Assay)
Objective: To evaluate the in vivo cannabimimetic effects of this compound. The tetrad assay measures four characteristic effects of CB1 receptor agonists in mice: hypomotility, catalepsy, antinociception, and hypothermia.
Materials:
-
Male C57BL/6 mice.
-
This compound solution for injection (e.g., in a vehicle of ethanol, Emulphor, and saline).
-
Vehicle control solution.
-
Apparatus for measuring locomotor activity (e.g., open field with photobeams).
-
Ring for catalepsy test (e.g., a 5.5 cm diameter metal ring).
-
Tail-flick or hot-plate apparatus for nociception testing.
-
Rectal thermometer for measuring body temperature.
Procedure:
-
Administer this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle to different groups of mice.
-
Perform the following tests at a set time point after injection (e.g., 30 minutes):
-
Hypomotility: Place the mouse in the open field apparatus and record the total distance traveled for 10 minutes.
-
Catalepsy: Place the mouse's forepaws on the ring. Measure the time the mouse remains immobile in this position (up to a maximum of 60 seconds).
-
Antinociception (Tail-flick): Apply a heat source to the mouse's tail and measure the latency to flick the tail away.
-
Hypothermia: Measure the rectal body temperature.
-
Data Analysis:
-
Compare the results for the this compound-treated groups to the vehicle-treated group for each of the four parameters.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects.
-
Determine the ED50 for each effect by performing a dose-response analysis.
Disclaimer: this compound is a research chemical. All experiments should be conducted in accordance with institutional and governmental regulations regarding the handling of controlled substances and animal welfare. Appropriate safety precautions should be taken at all times.
References
Troubleshooting & Optimization
Technical Support Center: Mep-fubica Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Mep-fubica in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an analytical reference standard structurally categorized as a synthetic cannabinoid.[1] It is a crystalline solid that typically appears as a white powder.[2] Its IUPAC name is methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate.[2]
Q2: What are the known solubilities of this compound in common organic solvents?
The solubility of this compound has been determined in several common laboratory solvents. This information is crucial for preparing stock solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 15 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 2 mg/mL |
| Ethanol | 2 mg/mL |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
| Data sourced from Cayman Chemical.[1] |
Q3: Why does this compound precipitate when I add it to my cell culture medium?
This is a common issue with hydrophobic compounds like this compound. Precipitation, often called "crashing out," occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous environment (cell culture medium) where the compound's solubility is much lower.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
To minimize cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% and ideally below 0.1%.
Q5: Are there alternatives to DMSO for dissolving this compound?
Yes, other organic solvents can be used, such as Dimethylformamide (DMF) and ethanol, in which this compound has a reported solubility of 15 mg/mL and 2 mg/mL respectively. However, the compatibility and potential toxicity of any solvent with your specific cell line and assay must be validated. Other potential alternatives for poorly soluble compounds include N-Methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc).
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound in Cell Culture Media
-
Potential Cause: The final concentration of this compound in the media exceeds its aqueous solubility limit.
-
Solution:
-
Decrease the final working concentration.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in pre-warmed (37°C) culture media.
-
Gentle Mixing: Add the compound dropwise while gently vortexing or swirling the media to facilitate dispersion.
-
Use Pre-warmed Media: Ensure your cell culture media is pre-warmed to 37°C, as solubility often decreases at lower temperatures.
-
Issue 2: Compound Precipitates Over Time During Incubation
-
Potential Cause: The compound is not stable in the aqueous solution at 37°C over extended periods.
-
Solution:
-
Reduce Incubation Time: If the experimental design allows, reduce the duration of the cells' exposure to the compound.
-
Solubilizing Agents: Consider the use of solubility-enhancing agents. These should be tested for biocompatibility and potential interference with the assay.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low, non-toxic concentrations to help maintain compound solubility.
-
-
Serum Concentration: If using a serum-containing medium, ensure the serum concentration is consistent, as serum proteins can sometimes help to keep hydrophobic compounds in solution.
-
Issue 3: Cellular Toxicity Observed Even at Low Compound Concentrations
-
Potential Cause: The observed toxicity may be due to the solvent rather than this compound itself.
-
Solution:
-
Solvent Control: Always include a vehicle control in your experiments, which consists of the highest concentration of the solvent (e.g., DMSO) used in the assay, but without the compound. This will help you differentiate between compound-induced and solvent-induced toxicity.
-
Lower Solvent Concentration: As stated previously, aim for a final DMSO concentration below 0.1%. This might require preparing a lower concentration stock solution.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound into Cell Culture Medium
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C.
-
Create an intermediate dilution of the stock solution in pre-warmed medium. For example, dilute a 10 mM stock 1:10 in media to get a 1 mM solution.
-
From the intermediate dilution, perform further serial dilutions in pre-warmed media to achieve the final desired working concentrations.
-
Add the final diluted compound solution to the cells. For example, add 10 µL of a 10X final concentration solution to 90 µL of cells in a 96-well plate.
-
Gently mix the plate after adding the compound.
Visualizations
References
Technical Support Center: Overcoming Mep-fubica Degradation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mep-fubica. The information provided is designed to address specific issues related to the degradation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What is the likely cause?
A1: this compound, with its ester and amide functional groups, is susceptible to hydrolysis in aqueous solutions. This is the most common pathway for the degradation of drugs containing these moieties. The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the breakdown of the ester and amide bonds, leading to a loss of the active pharmaceutical ingredient (API). Amides are generally more resistant to hydrolysis than esters.
Q2: What are the primary degradation products of this compound in an aqueous solution?
A2: Based on its chemical structure, the primary degradation of this compound is expected to occur via hydrolysis of the methyl ester and the amide linkage. This would result in the formation of the corresponding carboxylic acid (by hydrolysis of the methyl ester) and the cleavage of the amide bond to yield 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid and methyl 2-aminopentanoate.
Q3: How can I minimize the degradation of this compound in my aqueous experimental solutions?
A3: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Control: Maintaining the solution at an optimal pH where the hydrolysis rate is at a minimum is crucial. This typically involves the use of buffering agents. For many ester-containing drugs, a slightly acidic pH (around 4-6) is often found to be the most stable.
-
Temperature Control: Hydrolysis reactions are temperature-dependent. Storing your solutions at lower temperatures (e.g., 2-8°C) can significantly slow down the degradation rate.
-
Use of Co-solvents: Reducing the water activity by incorporating co-solvents such as propylene (B89431) glycol, ethanol, or glycerin can decrease the rate of hydrolysis.
-
Excipient Selection: The addition of specific stabilizing excipients can protect this compound from degradation. These can include antioxidants, if oxidation is a suspected parallel degradation pathway, and chelating agents to complex any metal ions that might catalyze degradation.
-
Lyophilization: For long-term storage, consider preparing lyophilized (freeze-dried) powders of your this compound formulation, which can be reconstituted immediately before use. This minimizes contact with water during storage.
-
Protection from Light: Although hydrolysis is the primary concern, photostability should also be considered. Storing solutions in amber vials or protecting them from light can prevent photodegradation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH | Measure the pH of your solution. Adjust the pH using a suitable buffer system to a range of 4-6. | Slower degradation rate of this compound. |
| High Storage Temperature | Store the this compound solution at a lower temperature (e.g., refrigerated at 2-8°C). | Reduced rate of hydrolytic degradation. |
| Presence of Catalytic Ions | Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the solution. | Sequestration of metal ions, leading to a decrease in the catalyzed degradation rate. |
| High Water Activity | Prepare the solution using a co-solvent system (e.g., water/propylene glycol or water/ethanol) to reduce the concentration of water. | Decreased rate of hydrolysis. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. | Identification of the unknown peaks as degradation products of this compound. |
| Interaction with Excipients | Analyze a placebo formulation (all components except this compound) under the same conditions. | Determination if the unknown peaks originate from the excipients or their interaction with the drug. |
| Contamination | Review sample preparation procedures and ensure the cleanliness of all glassware and equipment. Analyze a blank solvent injection. | Elimination of extraneous peaks, confirming the source of contamination. |
Data Presentation
The following tables summarize hypothetical quantitative data for the degradation of a this compound analog in aqueous solution under various conditions. This data is illustrative and should be confirmed by specific experimental studies with this compound.
Table 1: Effect of pH on the Degradation Rate of a this compound Analog at 25°C
| pH | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.231 | 3.0 |
| 4.0 | 0.069 | 10.0 |
| 6.0 | 0.092 | 7.5 |
| 8.0 | 0.277 | 2.5 |
| 10.0 | 0.693 | 1.0 |
Table 2: Effect of Temperature on the Degradation Rate of a this compound Analog at pH 4.0
| Temperature (°C) | Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.014 | 50.0 |
| 25 | 0.069 | 10.0 |
| 40 | 0.231 | 3.0 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve this compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a 0.1 M NaOH solution and keep at room temperature for 8 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.
Samples should be taken at various time points and analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Predicted hydrolytic degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound degradation.
Technical Support Center: Quantification of Mep-fubica in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Mep-fubica in biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, peer-reviewed quantitative data and validated analytical methods specifically for this compound are limited. The following information, including tables and protocols, is based on established methods for structurally similar synthetic cannabinoids and should be adapted and thoroughly validated for the specific laboratory conditions and matrices used for this compound analysis.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound?
Sample Preparation
-
Q2: What is the recommended procedure for extracting this compound from whole blood?
-
A2: A common and effective method for extracting synthetic cannabinoids like this compound from whole blood is liquid-liquid extraction (LLE). This typically involves protein precipitation with a solvent like acetonitrile (B52724), followed by extraction with a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate. It is crucial to optimize the solvent choice and pH to ensure efficient recovery of this compound.
-
-
Q3: How should urine samples be prepared for this compound analysis?
-
A3: For urine samples, enzymatic hydrolysis with β-glucuronidase is often necessary to cleave glucuronide conjugates of this compound and its metabolites, which are common in urine. Following hydrolysis, solid-phase extraction (SPE) is a robust method for sample cleanup and concentration of the analytes of interest.
-
-
Q4: Are there specific recommendations for preparing hair samples?
-
A4: Hair analysis for synthetic cannabinoids typically involves decontamination of the hair surface, followed by extraction of the drug from the hair matrix. Decontamination is usually performed by washing with solvents like methanol (B129727) and diethyl ether[2]. The extraction itself can be achieved by incubation in an appropriate solvent, often with sonication or heating, to break down the hair matrix and release the trapped analytes[2][3].
-
Analytical Method - LC-MS/MS
-
Q5: What type of analytical technique is most suitable for the quantification of this compound?
-
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of synthetic cannabinoids like this compound in biological matrices due to its high sensitivity, selectivity, and ability to handle complex sample matrices.
-
-
Q6: How can I minimize matrix effects in my LC-MS/MS analysis?
-
A6: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting matrix components, are a common challenge in bioanalysis. To minimize matrix effects, it is important to have an efficient sample preparation method to remove interfering substances. Additionally, chromatographic separation should be optimized to separate this compound from endogenous matrix components. The use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, is highly recommended to compensate for matrix effects.
-
-
Q7: What is a suitable internal standard for this compound quantification?
-
A7: The ideal internal standard (IS) is a stable isotope-labeled (e.g., deuterium (B1214612) or carbon-13) version of this compound. If a labeled analog is not available, a structurally similar compound with similar physicochemical properties and chromatographic behavior can be used. However, it is crucial to validate the chosen internal standard to ensure it effectively compensates for variations in sample preparation and instrument response.
-
Troubleshooting Guide
-
Problem 1: Low recovery of this compound during sample preparation.
-
Possible Causes:
-
Incomplete protein precipitation.
-
Suboptimal pH for extraction.
-
Inappropriate extraction solvent.
-
Insufficient mixing/vortexing.
-
Analyte adsorption to container surfaces.
-
-
Solutions:
-
Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile and vortexing thoroughly.
-
Optimize the pH of the sample to ensure this compound is in its non-ionized form for efficient extraction into an organic solvent.
-
Test different extraction solvents or solvent mixtures (e.g., hexane, ethyl acetate, dichloromethane) to find the one with the best recovery for this compound.
-
Increase vortexing time and intensity to ensure thorough mixing of the sample and extraction solvent.
-
Use low-binding microcentrifuge tubes and pipette tips to minimize analyte loss due to adsorption.
-
-
-
Problem 2: Poor peak shape (e.g., tailing, fronting) in the chromatogram.
-
Possible Causes:
-
Column degradation or contamination.
-
Incompatible mobile phase or pH.
-
Sample solvent effects.
-
Column overload.
-
-
Solutions:
-
Wash the column with a strong solvent or replace it if it is old or heavily contaminated.
-
Ensure the mobile phase pH is appropriate for the analyte and the column chemistry.
-
The sample should be reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.
-
Reduce the injection volume or the concentration of the sample.
-
-
-
Problem 3: High variability in quantitative results.
-
Possible Causes:
-
Inconsistent sample preparation.
-
Unstable internal standard.
-
Instrument instability.
-
Matrix effects.
-
-
Solutions:
-
Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls.
-
Verify the stability of the internal standard in the stock solution and in the final extract.
-
Perform regular instrument maintenance and calibration to ensure stable performance.
-
As mentioned in the FAQs, use a stable isotope-labeled internal standard and optimize sample cleanup and chromatography to mitigate matrix effects.
-
-
Quantitative Data Summary
The following tables summarize representative validation parameters for the quantification of synthetic cannabinoids in biological matrices using LC-MS/MS. These values are provided as a general guide and are not specific to this compound. Actual performance will depend on the specific method, matrix, and laboratory conditions.
Table 1: Representative Recovery and Matrix Effect Data for Synthetic Cannabinoids
| Parameter | Whole Blood | Urine | Hair |
| Recovery (%) | 75 - 95 | 80 - 105 | 70 - 90 |
| Matrix Effect (%) | 85 - 110 | 90 - 115 | 80 - 120 |
Recovery is calculated as the peak area of an analyte in a pre-extraction spiked sample compared to a post-extraction spiked sample. Matrix effect is calculated as the peak area of an analyte in a post-extraction spiked sample compared to a neat standard solution.
Table 2: Representative Precision and Accuracy Data for Synthetic Cannabinoids
| Quality Control Level | Precision (%CV) | Accuracy (%Bias) |
| Low QC | < 15% | ± 15% |
| Medium QC | < 15% | ± 15% |
| High QC | < 15% | ± 15% |
| Lower Limit of Quantification (LLOQ) | < 20% | ± 20% |
%CV (Coefficient of Variation) and %Bias should be within the acceptable limits set by regulatory guidelines.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Whole Blood
-
Sample Spiking: To 1 mL of whole blood, add the internal standard solution. For calibration standards and quality controls, add the appropriate working solutions of this compound.
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Extraction: Add 5 mL of n-hexane (or another suitable organic solvent). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to dissolve the residue.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
-
Enzymatic Hydrolysis: To 1 mL of urine, add a β-glucuronidase solution and incubate at an appropriate temperature and time (e.g., 60°C for 1-2 hours) to hydrolyze conjugated metabolites.
-
Sample Pre-treatment: Adjust the pH of the hydrolyzed urine sample as recommended for the chosen SPE cartridge.
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge with methanol followed by deionized water or an appropriate buffer.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute this compound from the cartridge with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with a modifier like formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: A logical approach to troubleshooting analytical issues.
Caption: Predicted metabolic pathway of this compound.
References
Optimizing Mep-fubica Dosage for In Vivo Experiments: Technical Support Center
Important Notice: Information regarding the in vivo application of Mep-fubica, including its mechanism of action, effective dosage, pharmacokinetics, and toxicology, is not available in the public scientific literature. This compound is currently categorized as an analytical reference standard, and its physiological and toxicological properties are largely unknown.[1][2] The following information is provided for research and forensic applications only and should not be interpreted as guidance for in vivo use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic cannabinoid, structurally classified as such.[1] Its full IUPAC name is methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate. It is primarily sold as an analytical reference standard for research and forensic purposes.
Q2: What is the mechanism of action of this compound?
The specific mechanism of action of this compound has not been elucidated in published scientific literature. As a synthetic cannabinoid, it is presumed to interact with cannabinoid receptors, but its binding affinity, selectivity, and downstream signaling effects have not been characterized.
Q3: Are there any established in vivo dosage guidelines for this compound?
No, there are no established in vivo dosage guidelines for this compound in any animal model. The physiological and toxicological properties of this compound are not known, making it impossible to suggest a safe or effective dosage range.
Q4: What is known about the pharmacokinetics and metabolism of this compound?
There is no available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system.
Q5: What are the potential side effects and toxicity of this compound?
The toxicological profile of this compound is unknown. Researchers should exercise extreme caution and assume the compound may be toxic.
Troubleshooting In Vivo Experiments
Given the lack of any established protocols, troubleshooting experiments with this compound is not feasible. Any in vivo use would be purely exploratory and carry a high degree of uncertainty and risk.
Data Presentation
Due to the absence of quantitative data from in vivo studies, no data tables can be provided.
Experimental Protocols
There are no published in vivo experimental protocols for this compound.
Visualizations
Logical Relationship: Information Availability for this compound In Vivo Studies
Caption: Availability of this compound in vivo data.
Experimental Workflow: Hypothetical In Vivo Study (Illustrative Only)
Disclaimer: This workflow is a generic representation and is not based on any actual studies of this compound. It is provided for illustrative purposes only, demonstrating the typical stages of such research.
Caption: Hypothetical workflow for in vivo research.
References
Preventing non-specific binding of Mep-fubica in assays
Welcome to the technical support center for Mep-fubica assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding (NSB) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, also known as MMB-FUBICA isomer 1, is a synthetic cannabinoid. Its IUPAC name is methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate. It is a white powder with the chemical formula C₂₂H₂₃FN₂O₃ and a molecular weight of 382.43 g/mol .[1] Understanding its chemical nature is crucial for designing effective assays and troubleshooting issues like non-specific binding.
Q2: Why am I observing high background or false-positive results in my this compound immunoassay?
High background and false positives in immunoassays for small molecules like this compound are often due to non-specific binding (NSB). NSB can occur when this compound or the detection antibodies adhere to unoccupied surfaces of the microplate wells or interact with other assay components in a non-specific manner. Given this compound's hydrophobic nature, it has a tendency to bind to plastic surfaces and proteins, which can lead to elevated background signals.
Q3: What type of immunoassay is most suitable for a small molecule like this compound?
A competitive enzyme-linked immunosorbent assay (ELISA) is the most common and suitable format for detecting small molecules like this compound. In this format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Q4: What are the primary causes of non-specific binding in assays?
Non-specific binding is primarily caused by two types of interactions:
-
Hydrophobic Interactions: Hydrophobic molecules, like many synthetic cannabinoids, can bind to the polystyrene surface of microplates.
-
Electrostatic Interactions: Charged molecules can interact with charged surfaces or other proteins in the assay.
Additionally, antibodies themselves can bind non-specifically to the surface or to the blocking agents if not optimized correctly.
Q5: Can this compound bind to other proteins in my sample, and how would this affect my assay?
Yes, synthetic cannabinoids can exhibit off-target binding to various proteins. While specific data for this compound is limited, studies on other synthetic cannabinoids have shown interactions with a range of G protein-coupled receptors, chemokine receptors, and histamine (B1213489) receptors, particularly at higher concentrations.[2][3] If this compound binds to other proteins in the sample matrix (e.g., serum albumin), it may not be available to bind to the detection antibody, potentially leading to an underestimation of its concentration.
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the specific signal, reducing the sensitivity and accuracy of your assay.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer is not effectively covering all non-specific binding sites on the microplate. |
| Optimize Blocking Buffer: Experiment with different blocking agents. See the "Blocking Agent Comparison" table below for options. | |
| Increase Blocking Incubation Time/Temperature: Extend the blocking incubation period (e.g., 2 hours at room temperature or overnight at 4°C) to ensure complete surface coverage. | |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody is too high, leading to non-specific binding. |
| Titrate Antibodies: Perform a checkerboard titration to determine the optimal concentration of both capture and detection antibodies that provides the best signal-to-noise ratio. | |
| Insufficient Washing | Unbound reagents are not being effectively removed from the wells. |
| Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5 washes) after each incubation step. | |
| Optimize Wash Buffer: Add a non-ionic detergent like Tween-20 (0.05% v/v) to your wash buffer to help reduce background. | |
| Hydrophobic Interactions of this compound | This compound is binding directly to the microplate surface. |
| Use Specialized Plates: Consider using ultra-low attachment or non-binding surface (NBS) microplates. | |
| Modify Buffer Composition: Include a non-ionic detergent in your sample and antibody diluents to reduce hydrophobic interactions. |
Issue 2: Poor Assay Sensitivity and Low Signal
Low signal can make it difficult to detect low concentrations of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-blocking | The blocking agent may be masking the coated antigen or antibody. |
| Test Different Blocking Agents: Some blocking agents can be more aggressive than others. Try a milder blocker or a lower concentration of your current blocker. | |
| Suboptimal Incubation Times/Temperatures | Incubation times may be too short for the binding reactions to reach equilibrium. |
| Optimize Incubation Parameters: Increase incubation times for sample and antibody steps. Ensure the incubation temperature is optimal and consistent. | |
| Incorrect Buffer pH or Ionic Strength | The pH or salt concentration of your buffers may not be optimal for antibody-antigen binding. |
| Optimize Buffer Conditions: Empirically test a range of pH values (e.g., 7.0-8.0) and salt concentrations (e.g., 100-200 mM NaCl) for your assay buffers. |
Blocking Agent Comparison
The choice of blocking agent is critical for minimizing NSB. The following table summarizes common blocking agents and their characteristics.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications. | Can be a source of cross-reactivity; lot-to-lot variability. |
| Non-fat Dry Milk | 0.5-5% (w/v) | Inexpensive and effective. | Contains biotin (B1667282) and phosphoproteins which can interfere with some assays. Not recommended for biotin-streptavidin systems. |
| Fish Gelatin | 0.1-1% (w/v) | Reduces protein-protein interactions. | Can sometimes mask epitopes more than other blockers. |
| Synthetic/Protein-Free Blockers | Varies by manufacturer | Chemically defined, low lot-to-lot variability, no cross-reactivity with anti-protein antibodies. | Can be more expensive. |
| Non-ionic Detergents (e.g., Tween-20) | 0.05-0.1% (v/v) | Reduces hydrophobic interactions, useful as an additive in wash and assay buffers. | Not effective as a standalone blocking agent. |
Experimental Protocols
Protocol: Optimizing a Competitive ELISA for this compound
This protocol provides a framework for developing and optimizing a competitive ELISA to minimize NSB.
1. Reagent Preparation:
-
Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffers (to be tested):
-
1% BSA in PBST
-
3% Non-fat dry milk in PBST
-
Commercial protein-free blocking buffer
-
-
Assay Buffer: 1% BSA in PBST (or other optimized blocking buffer).
-
This compound Standards: Prepare a serial dilution of this compound in the assay buffer.
-
This compound-HRP Conjugate: Dilute in assay buffer to the optimal concentration (determined by titration).
-
Anti-Mep-fubica Antibody: Dilute in assay buffer to the optimal concentration (determined by titration).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
2. Assay Procedure:
-
Coating: Coat a 96-well microplate with the anti-Mep-fubica antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of the blocking buffer to be tested to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competitive Reaction: Add 50 µL of this compound standards or samples and 50 µL of this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Optimization:
-
Perform the assay with each of the different blocking buffers to identify the one that provides the lowest background and best signal-to-noise ratio.
-
Titrate the concentrations of the coating antibody and the this compound-HRP conjugate to find the optimal balance for sensitivity and dynamic range.
-
Vary incubation times and temperatures to further optimize the assay.
Visualizations
Caption: Workflow for a competitive ELISA to detect this compound.
Caption: Mechanisms of non-specific binding in this compound assays.
References
- 1. swgdrug.org [swgdrug.org]
- 2. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
Technical Support Center: Mep-fubica Stability and Storage
Disclaimer: Currently, there is a lack of specific published stability data for Mep-fubica. This guide is based on general principles for the stability testing of novel psychoactive substances (NPS) and small molecule drugs, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH). Researchers are strongly encouraged to perform their own stability studies to determine the specific shelf-life and optimal storage conditions for this compound and its formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure this compound reference material?
A1: While specific data for this compound is unavailable, for synthetic cannabinoids and other reference standards, it is generally recommended to store them in their original, tightly sealed containers, protected from light and moisture. For long-term storage, freezing at -20°C is often recommended to minimize degradation.[1][2] Short-term storage at 4°C (refrigerated) may also be acceptable, but stability at this temperature should be verified.[1] Avoid repeated freeze-thaw cycles.[3]
Q2: How should I determine the shelf-life of my this compound formulation?
A2: The shelf-life of a this compound formulation must be determined through formal stability studies. These studies involve storing the product under controlled long-term and accelerated conditions and testing it at specific time points.[4][5][6] The data gathered will establish the period during which the product maintains its quality, purity, and potency.
Q3: What are forced degradation studies and why are they necessary for this compound?
A3: Forced degradation (or stress testing) involves intentionally exposing this compound to harsh conditions such as acid, base, oxidation, heat, and light.[7][8][9][10] These studies are crucial for:
-
Identifying potential degradation products.
-
Developing and validating a "stability-indicating" analytical method that can separate and quantify this compound from its degradants.[7][11][12]
Q4: What is a stability-indicating analytical method?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[7][11] HPLC with UV or MS detection is a common technique for this purpose. The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[11][13][14][15][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound potency in solution over a short period. | - Chemical Instability: The solvent may be reacting with this compound (e.g., hydrolysis).- Adsorption: this compound may be adsorbing to the surface of the storage container (e.g., certain plastics).[3]- Photodegradation: Exposure to light, especially UV, can degrade the compound. | - Prepare fresh solutions for each experiment.- Evaluate the stability of this compound in different solvents.- Use amber glass vials or wrap containers in foil to protect from light.[3]- Consider using silanized glass vials to minimize adsorption. |
| Appearance of unknown peaks in the chromatogram during analysis. | - Degradation: this compound may be degrading under the analytical conditions (e.g., high temperature in the GC injector) or during storage.- Contamination: The sample or solvent may be contaminated. | - Perform forced degradation studies to identify potential degradation products.[8][10]- Use a lower injector temperature if using GC.- Ensure the purity of solvents and proper cleaning of analytical instruments.- Analyze freshly prepared samples alongside stored samples to confirm degradation. |
| Inconsistent results in stability studies. | - Poorly Controlled Storage Conditions: Fluctuations in temperature or humidity in the stability chamber.- Non-validated Analytical Method: The method may not be robust or reproducible.- Sample Handling: Inconsistent sample preparation or handling procedures. | - Ensure stability chambers are properly qualified and monitored.[15]- Fully validate the analytical method for stability testing according to ICH guidelines.[11][13][14][16]- Standardize all sample handling and preparation protocols. |
| Difficulty in separating this compound from a degradation product. | - Suboptimal Chromatographic Conditions: The mobile phase, column, or gradient may not be suitable for resolving the two compounds. | - Systematically optimize the HPLC/GC method. This may involve trying different columns, mobile phase compositions, pH, and temperature.- Ensure that forced degradation samples are used during method development to confirm separation from all potential degradants.[7] |
Data Presentation: Example Stability Study Conditions
The following table outlines typical conditions for a stability study based on ICH guidelines.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months (or longer to cover the proposed shelf-life) | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][5][6] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months.[4][17] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[4][6][17] |
RH = Relative Humidity. Intermediate studies are only necessary if a significant change occurs during accelerated studies.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique like HPLC-UV/MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products and calculate the percentage of this compound degraded. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[8]
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and its degradation products in a stability study.
Methodology (Example):
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry of a this compound solution (scan for lambda max).
-
Injection Volume: 10 µL.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (using forced degradation samples), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[11][13][14][16]
Visualizations
Caption: A typical workflow for conducting a pharmaceutical stability study.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. shareok.org [shareok.org]
- 2. usp.org [usp.org]
- 3. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. ijisrt.com [ijisrt.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 12. biopharminternational.com [biopharminternational.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. database.ich.org [database.ich.org]
- 15. hmrlabs.com [hmrlabs.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
How to avoid Mep-fubica precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid precipitation of Mep-fubica in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a synthetic cannabinoid, characterized as a white powder.[1] Precipitation of this compound in cell culture media is a concern because it reduces the effective concentration of the compound in solution, leading to inaccurate and irreproducible experimental results. Precipitates can also be cytotoxic to cells.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound can be caused by several factors:
-
Low aqueous solubility: As a synthetic organic compound, this compound likely has limited solubility in aqueous solutions like cell culture media.
-
High concentration: Exceeding the solubility limit of this compound in the media will lead to precipitation.
-
Improper dissolution: If the initial stock solution is not properly prepared, the compound may precipitate when added to the culture media.
-
Interactions with media components: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.
-
Changes in pH and temperature: Fluctuations in the pH or temperature of the media can affect the solubility of this compound.
Q3: What is the recommended solvent for preparing a this compound stock solution?
While specific data for this compound is limited, for many water-insoluble compounds used in cell culture, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent of choice.[2] It is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is the maximum recommended concentration of the solvent (e.g., DMSO) in the final cell culture medium?
The final concentration of the organic solvent in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Typically, the final DMSO concentration should not exceed 1% (v/v), and for many cell lines, it is recommended to keep it below 0.1% to 0.5%.[3]
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to the cell culture medium.
This is a common issue and usually points to problems with the stock solution or the dilution method.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Stock solution is not fully dissolved. | Ensure the this compound is completely dissolved in the organic solvent before adding it to the medium. Gentle warming (to no more than 37°C) and vortexing may aid dissolution.[3] |
| "Salting out" effect. | When adding the stock solution to the aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate. To mitigate this, add the stock solution dropwise while gently vortexing or swirling the medium. |
| Final concentration is too high. | The desired final concentration may exceed the solubility of this compound in the cell culture medium. Perform a serial dilution of your stock solution to determine the highest workable concentration that does not result in precipitation. |
| Incorrect order of addition. | When preparing media with supplements like serum, add the this compound stock solution to the serum-containing medium. The proteins in the serum can help to stabilize the compound and prevent precipitation.[2] |
Issue: this compound precipitates over time in the incubator.
Precipitation that occurs after a period of incubation can be due to changes in the media or the compound's stability.
Potential Interactions Leading to Precipitation
Caption: Factors contributing to this compound precipitation.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Temperature fluctuations. | Ensure the incubator maintains a stable temperature. Avoid repeated warming and cooling of the media containing this compound. |
| pH shift in the medium. | As cells metabolize, the pH of the culture medium can decrease. This change in pH can affect the solubility of this compound. Use a buffered medium (e.g., HEPES) and change the medium regularly to maintain a stable pH. |
| Compound degradation. | This compound may degrade over time into less soluble byproducts. It is recommended to prepare fresh this compound-containing media for each experiment. |
| Interaction with secreted cellular products. | Cells secrete various metabolites and proteins that could potentially interact with this compound and cause it to precipitate. Frequent media changes can help to minimize the accumulation of these secreted products. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. A brief sonication or gentle warming to 37°C may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium (with or without serum, depending on your experimental design) to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration.
-
When adding the stock solution to the medium, add it dropwise while gently swirling the tube or plate to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
By following these guidelines and troubleshooting steps, researchers can minimize the risk of this compound precipitation and ensure the reliability and reproducibility of their cell culture experiments.
References
Technical Support Center: Optimization of Mep-fubica Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the extraction of Mep-fubica from tissue samples. The protocols and data are based on established principles for small molecule extraction from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in extracting this compound from tissue? A1: The most critical first step is the efficient disruption and homogenization of the tissue.[1][2] Tissues should be snap-frozen in liquid nitrogen immediately after harvesting and stored at -80°C to prevent degradation.[3] Proper homogenization increases the surface area, allowing for efficient penetration of the extraction solvent.[2]
Q2: Which type of solvent is best suited for this compound extraction? A2: this compound is a synthetic cannabinoid, and while specific solubility data is not widely published, compounds of similar structure are typically soluble in polar organic solvents. Methanol (B129727) is a common choice for such analytes.[4] A mixture like methanol/chloroform/water can also be effective for simultaneously extracting metabolites of varying polarities.[5] The choice may need to be optimized based on the specific tissue matrix.
Q3: How does pH affect the extraction efficiency of this compound? A3: The pH of the extraction solvent can significantly influence the recovery of the target analyte by affecting its charge state. For many organic compounds, a slightly acidic to neutral pH is often optimal. For example, in the extraction of certain phenolics, a pH of 4.0 was found to be most efficient.[6] It is recommended to test a pH range (e.g., 3-7) to determine the optimal condition for this compound.
Q4: Can temperature impact the this compound extraction process? A4: Yes, temperature affects solvent viscosity and analyte solubility. Generally, increasing the temperature can enhance extraction efficiency.[7] However, excessively high temperatures (e.g., above 60°C) can risk degrading thermally labile compounds.[7][8] A balance must be struck, and an optimal temperature, often between 50-60°C, should be determined experimentally.[6][9]
Q5: How can I prevent the degradation of this compound during sample preparation? A5: To prevent degradation, it is crucial to keep samples cold during homogenization, use degassed solvents to prevent oxidation, and work quickly.[3] Storing samples at -80°C and minimizing freeze-thaw cycles is also essential. For compounds sensitive to enzymatic degradation, heat treatment or the use of enzyme inhibitors may be necessary, though this should be validated to ensure it doesn't affect the analyte itself.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from tissue samples.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Yield | Incomplete tissue homogenization. | Ensure the tissue is thoroughly disrupted. Use bead beating or sonication for tough tissues.[2] Increase homogenization time or intensity. |
| Incorrect solvent choice. | Test solvents with different polarities (e.g., methanol, acetonitrile, ethyl acetate). A multi-solvent system like methanol/chloroform/water might improve recovery.[5] | |
| Suboptimal pH of the extraction buffer. | The pH can affect the solubility and stability of the analyte. Experiment with a range of pH values (e.g., 3, 5, 7) to find the optimum for this compound. | |
| Analyte degradation. | Keep samples on ice throughout the process. Use antioxidants if oxidation is suspected. Minimize the time between extraction and analysis.[3] | |
| Poor Reproducibility | Inconsistent sample handling. | Standardize all steps of the protocol, from tissue weight to solvent volumes and incubation times. Use of an internal standard can help normalize results. |
| Incomplete protein precipitation. | Residual proteins can interfere with analysis and analyte stability.[10] Ensure sufficient organic solvent is used, and consider a protein precipitation step followed by centrifugation at high speed (e.g., >10,000 x g). | |
| Inconsistent final extract volume. | Evaporate the solvent to dryness using a vacuum concentrator and then reconstitute the sample in a precise volume of a suitable solvent before analysis.[3] | |
| High Signal Noise / Interference | Co-extraction of interfering compounds (e.g., lipids). | Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) cleanup step after the initial extraction to remove lipids and other interferences. |
| Contamination from equipment or reagents. | Use high-purity (e.g., HPLC-grade) solvents and thoroughly clean all equipment between samples. | |
| Instrumental Issues | Poor peak shape or signal suppression in LC-MS. | This can be due to matrix effects from co-extracted substances. Dilute the sample or implement a cleanup step like SPE. Ensure the final reconstitution solvent is compatible with the initial mobile phase. |
Data Presentation: Factors Influencing Extraction
The following tables summarize how different experimental parameters can affect extraction efficiency, based on data for similar small molecules. Note: These values are illustrative and should be optimized specifically for this compound.
Table 1: Effect of Solvent Choice on Analyte Recovery
| Solvent System | Relative Polarity | Typical Recovery Efficiency (%) | Notes |
|---|---|---|---|
| 100% Methanol | High | 85 - 95% | Good for a wide range of polar to moderately nonpolar compounds.[3] |
| 100% Acetonitrile | High | 80 - 90% | Efficiently precipitates proteins. |
| Methanol/Water (80:20) | High | 90 - 98% | Excellent for polar metabolites; may require further cleanup.[3] |
| Chloroform/Methanol (2:1) | Medium-Low | 80 - 90% | Good for lipid-soluble compounds; may require a biphasic separation.[5][11] |
| Ethyl Acetate | Medium | 75 - 85% | Less polar; useful for selective extraction. |
Table 2: Influence of Temperature and pH on Extraction Yield
| Temperature (°C) | pH | Relative Yield (%) | Reference |
|---|---|---|---|
| 30 | 4.0 | 88 | [6] |
| 50 | 4.0 | 95 | [6] |
| 60 | 4.0 | 100 | [6] |
| 80 | 4.0 | 98 | [6] |
| 60 | 2.0 | 85 | [6] |
| 60 | 6.0 | 92 |[6] |
Experimental Protocols & Visualizations
Protocol 1: General this compound Extraction from Tissue
This protocol provides a general workflow for extracting this compound using a monophasic solvent system.
Materials:
-
Tissue sample (snap-frozen, ~50-100 mg)
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C
-
2 mL bead beating tubes with ceramic beads
-
Microcentrifuge
-
Pipettes and tips
-
Vortex mixer
-
Vacuum concentrator
Methodology:
-
Weigh approximately 50-100 mg of frozen tissue and place it into a pre-chilled 2 mL bead beating tube.
-
Add 500 µL of ice-cold 80% methanol to the tube.
-
Homogenize the tissue using a bead beater for 30-60 seconds. Keep the sample cold to prevent degradation.
-
Vortex the tube for 1 minute, then place it on a shaker at 4°C for 15 minutes to allow for thorough extraction.
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[3]
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
For enhanced recovery, re-extract the pellet by adding another 300 µL of 80% methanol, vortexing, and centrifuging as before. Combine the supernatants.
-
Evaporate the combined supernatant to dryness using a vacuum concentrator without heat.[3]
-
Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of a solvent compatible with your analytical instrument (e.g., 50% methanol).
-
Vortex, centrifuge one last time to remove any remaining particulates, and transfer the final supernatant to an autosampler vial for analysis.
Workflow for General Tissue Extraction
Caption: General workflow for this compound extraction from tissue samples.
Troubleshooting Logic for Low Analyte Yield
This diagram outlines a decision-making process for troubleshooting low recovery of this compound.
References
- 1. Protocol for preparing murine tissue for comparative proteomics study of vaccine adjuvant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. southalabama.edu [southalabama.edu]
- 4. swgdrug.org [swgdrug.org]
- 5. Extraction optimization for combined metabolomics, peptidomics, and proteomics analysis of gut microbiota samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 8. Common Problems in Tissue Processing and How to Solve Them - HealthSky Biotechnology Co., Ltd. [healthskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample preparation optimization for metabolomics and lipid profiling from a single plasma and liver tissue based on NMR and UHPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in Mep-fubica Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral studies involving Mep-fubica and other synthetic cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MMB-FUBICA isomer 1) is a synthetic cannabinoid.[1] Like other synthetic cannabinoids, its primary mechanism of action is as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2][3] The psychoactive effects are primarily mediated through the activation of CB1 receptors in the central nervous system.[2]
Q2: Why am I observing high variability in my behavioral data with this compound?
A2: High variability is a common challenge in synthetic cannabinoid research. Several factors can contribute to this, including:
-
Dosing and Administration: Inconsistent dosing, improper vehicle selection, and variability in administration technique can lead to significant differences in drug exposure.
-
Subject-Specific Factors: Age, sex, genetic background, and baseline stress levels of the animals can all influence behavioral responses.[4]
-
Environmental Conditions: Minor changes in the testing environment, such as lighting, noise, and handling, can impact behavior.
-
Pharmacokinetics: Synthetic cannabinoids are often rapidly metabolized, and the formation of active metabolites can contribute to variable and prolonged effects.
Q3: What are the expected behavioral effects of this compound in rodents?
A3: Based on studies of structurally similar synthetic cannabinoids, this compound is expected to produce a range of dose-dependent behavioral effects, including:
-
Locomotor Activity: Typically, a decrease in spontaneous locomotor activity is observed.
-
Drug Discrimination: this compound is likely to substitute for the discriminative stimulus effects of Δ9-THC, indicating similar subjective effects.
-
Conditioned Place Preference (CPP): The rewarding or aversive effects of synthetic cannabinoids in CPP can be complex and may depend on the dose and the subject's history of cannabinoid exposure.
Q4: Are there known sex and age differences in the response to synthetic cannabinoids?
A4: Yes, both sex and age can significantly influence the behavioral effects of synthetic cannabinoids.
-
Sex Differences: Female rodents have been shown to be more sensitive to the locomotor-suppressing and reinforcing effects of cannabinoids. They may also acquire self-administration of synthetic cannabinoids faster than males.
-
Age Differences: Adolescent animals may be more vulnerable to the cognitive-impairing effects of synthetic cannabinoids compared to adults.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Data
| Observed Problem | Potential Cause | Recommended Solution |
| Large error bars and inconsistent results between subjects. | Inconsistent Drug Preparation and Administration: Inaccurate weighing of the compound, improper dissolution in the vehicle, or variations in injection volume. | - Prepare a fresh stock solution for each experiment. - Use a consistent and validated vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline). - Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., intraperitoneal injection). |
| Subject-Specific Differences: Variation in age, weight, or baseline activity levels of the animals. | - Use animals within a narrow age and weight range. - Habituate animals to the testing chambers for several days before the experiment to establish a stable baseline. - Consider counterbalancing experimental groups based on baseline locomotor activity. | |
| Environmental Stressors: Uncontrolled noise, light, or odors in the testing room. | - Conduct experiments in a dedicated, quiet, and consistently lit room. - Acclimatize animals to the testing room for at least 30 minutes before each session. - Clean the apparatus thoroughly between subjects to remove olfactory cues. |
Issue 2: Lack of a Clear Dose-Response Relationship
| Observed Problem | Potential Cause | Recommended Solution |
| A flat or non-monotonic dose-response curve. | Inappropriate Dose Range: The selected doses may be too low to elicit a significant effect or too high, leading to a ceiling effect or adverse effects that mask the intended behavioral measure. | - Conduct a pilot study with a wide range of doses to determine the optimal dose range. - Consult literature for ED50 values of structurally similar compounds to guide dose selection (see tables below). |
| Rapid Metabolism: The compound may be rapidly metabolized, leading to a short duration of action that is missed by the behavioral measurement window. | - Conduct a time-course study to determine the peak effect of the drug. - Adjust the timing of the behavioral test relative to the drug administration. | |
| Vehicle Effects: The vehicle itself may be producing behavioral effects that obscure the drug's action. | - Always include a vehicle-only control group. - If the vehicle has sedative or stimulant effects, consider alternative formulations. |
Quantitative Data Summary
The following tables summarize quantitative data from behavioral studies of synthetic cannabinoids structurally related to this compound. This data can be used as a reference for dose selection and to anticipate the magnitude of behavioral effects.
Table 1: Locomotor Activity Depression in Mice (Intraperitoneal Administration)
| Compound | ED50 (mg/kg) | Reference |
| 4F-MDMB-BINACA | 0.012 | |
| EMB-FUBINACA | 0.35 | |
| ADB-FUBINACA | 0.19 | |
| AMB-FUBINACA | 0.19 |
Table 2: Drug Discrimination in Rats (Substitution for Δ9-THC)
| Compound | ED50 (mg/kg) | Reference |
| 4F-MDMB-BINACA | 0.019 | |
| 5F-CUMYL-P7AICA | 0.13 | |
| EMB-FUBINACA | 0.13 | |
| 4-CN-CUMYL-BUTINACA | 0.26 |
Experimental Protocols
Locomotor Activity Assay
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.
Methodology:
-
Habituation: Place mice individually in the locomotor activity chambers (e.g., 40 x 40 cm open field) for 30-60 minutes for 2-3 consecutive days to allow for acclimation to the novel environment.
-
Drug Administration: On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, place the mouse in the center of the open field and record locomotor activity for a predefined period (e.g., 60 minutes) using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled, horizontal activity, and vertical activity (rearing). Compare the data between the this compound-treated groups and the vehicle control group.
Conditioned Place Preference (CPP) Assay
Objective: To evaluate the rewarding or aversive properties of this compound.
Methodology:
-
Pre-conditioning (Baseline): On day 1, place each mouse in the center of a three-chamber CPP apparatus and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to determine initial place preference.
-
Conditioning:
-
On days 2, 4, and 6, administer this compound and confine the mouse to one of the outer chambers for 30 minutes.
-
On days 3, 5, and 7, administer the vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across subjects.
-
-
Post-conditioning (Test): On day 8, place the mouse in the central chamber with free access to all chambers and record the time spent in each chamber for 15 minutes in a drug-free state.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.
Drug Discrimination Assay
Objective: To determine if this compound produces subjective effects similar to a known drug of abuse (e.g., Δ9-THC).
Methodology:
-
Training: Train rats in a two-lever operant chamber to press one lever after administration of the training drug (e.g., 3 mg/kg Δ9-THC, IP) and the other lever after administration of the vehicle to receive a food reward. Training continues until the rats reliably press the correct lever.
-
Substitution Testing: Once trained, administer various doses of this compound and record which lever the rat presses.
-
Data Analysis: If the rats predominantly press the drug-appropriate lever after this compound administration, it indicates that this compound has substituted for the training drug and has similar subjective effects. The percentage of drug-appropriate lever responding is plotted against the dose of this compound to generate a dose-response curve.
Visualizations
Caption: CB1 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound Behavioral Studies.
References
- 1. [PDF] Age-specific effects of synthetic cannabinoids on cognitive function and hippocampal gene expression in mice: insights from behavioral and molecular correlates | Semantic Scholar [semanticscholar.org]
- 2. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Age-specific effects of synthetic cannabinoids on cognitive function and hippocampal gene expression in mice: insights from behavioral and molecular correlates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Potency of Mep-fubica and JWH-018
An Objective Guide for Researchers
This guide provides a detailed comparison of the potency of two synthetic cannabinoid receptor agonists (SCRAs): Mep-fubica, more commonly known in scientific literature as AMB-FUBINACA (or FUB-AMB), and JWH-018. The comparison is based on published in-vitro experimental data, focusing on receptor binding affinity and functional activity at the human cannabinoid receptors type 1 (CB1) and type 2 (CB2).
Executive Summary
AMB-FUBINACA is a potent indazole-based SCRA, while JWH-018 is a well-characterized naphthoylindole. Experimental data consistently demonstrates that AMB-FUBINACA is a significantly more potent agonist at the CB1 receptor than JWH-018. In vitro studies estimate that AMB-FUBINACA is approximately 50 times more potent than JWH-018[1][2]. This difference is evident in both its binding affinity (Kᵢ) and its functional activity (EC₅₀) across multiple signaling pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters defining the potency of each compound at human cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinity (Kᵢ)
Binding affinity (Kᵢ) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Kᵢ) [nM] | Reference(s) |
| JWH-018 | hCB1 | 9.00 ± 5.00 | [3][4][5] |
| hCB2 | 2.94 ± 2.65 | ||
| AMB-FUBINACA | hCB1 | 10.04 | |
| hCB2 | 0.79 |
Note: Some studies report a pKᵢ of 8.72 for AMB-FUBINACA at CB1, which corresponds to a Kᵢ value of approximately 1.9 nM.
Table 2: Cannabinoid Receptor Functional Activity (EC₅₀/IC₅₀)
Functional activity (EC₅₀ or IC₅₀) measures the concentration of an agonist that produces 50% of the maximal possible effect in a specific cellular assay. A lower value indicates greater potency.
| Compound | Assay | Receptor | Potency (EC₅₀/IC₅₀) [nM] | Reference(s) |
| JWH-018 | Inhibition of cAMP | hCB1 | 14.7 | |
| ERK1/2 Phosphorylation | hCB1 | 4.4 | ||
| Receptor Internalization | hCB1 | 2.8 | ||
| G-Protein Activation | hCB1 | 102 | ||
| G-Protein Activation | hCB2 | 133 | ||
| AMB-FUBINACA | Inhibition of cAMP | hCB1 | 0.15 - 0.63 | |
| G-Protein Activation ([³⁵S]GTPγS) | hCB1 | 0.54 | ||
| β-Arrestin 2 Recruitment | hCB1 | 0.69 | ||
| G-Protein Activation ([³⁵S]GTPγS) | hCB2 | 0.13 | ||
| β-Arrestin 2 Recruitment | hCB2 | 0.59 |
Experimental Protocols
The data presented above are derived from standardized in-vitro pharmacological assays. Below are detailed methodologies for two key types of experiments cited.
Competitive Radioligand Binding Assay (for Kᵢ Determination)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Materials:
-
Membrane Preparation: Cell membranes from HEK-293 or CHO cells stably transfected with the human CB1 or CB2 receptor.
-
Radioligand: A high-affinity cannabinoid receptor ligand, typically [³H]CP-55,940 or [³H]SR141716A.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Test Compounds: JWH-018 and AMB-FUBINACA dissolved in DMSO to create stock solutions, then serially diluted in assay buffer.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand (e.g., WIN 55,212-2) to determine non-specific binding.
-
Equipment: 96-well filter plates (GF/C), scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kₔ value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filter plates using a cell harvester to separate the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA) to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter mat, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Inhibition Assay (for Functional Potency)
This assay measures the ability of an agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) via the Gᵢ/ₒ-coupled CB1 receptor.
-
Materials:
-
Cell Line: HEK-293 or CHO cells stably expressing the human CB1 receptor.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compounds: JWH-018 and AMB-FUBINACA serially diluted in assay buffer.
-
cAMP Detection Kit: A commercial kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and grow to near confluency.
-
Pre-incubation: Starve the cells in serum-free media. Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for an additional 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Data Analysis: The results are typically expressed as a percentage of the forskolin-stimulated response. Plot the percentage of inhibition against the logarithm of the agonist concentration. Use non-linear regression to fit a dose-response curve and calculate the EC₅₀ value, which represents the concentration of the agonist that causes 50% inhibition of the forskolin-induced cAMP accumulation.
-
Diagrams
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the workflow for a key experiment and the canonical signaling pathway activated by these agonists.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified CB1 receptor Gᵢ/ₒ-protein signaling pathway.
References
A Comparative Guide to the Bioanalytical Method Validation for Mep-fubica and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common bioanalytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of synthetic cannabinoids in biological matrices. Due to the limited availability of specific bioanalytical data for Mep-fubica, this guide utilizes validation parameters for the structurally similar and well-researched analog, AMB-FUBINACA, as a representative example. The principles and methodologies described are directly applicable to the validation of a bioanalytical method for this compound.
Method Comparison: LC-MS/MS vs. GC-MS for Synthetic Cannabinoid Analysis
The selection of an analytical method is critical for the accurate quantification of analytes in biological samples. Both LC-MS/MS and GC-MS are powerful techniques widely used in forensic and clinical toxicology.[1] The choice between these methods often depends on the physicochemical properties of the analyte, the required sensitivity, and the laboratory's resources.
| Validation Parameter | LC-MS/MS Method (Example: AMB-FUBINACA) | GC-MS Method (Example: AMB-FUBINACA) |
| Linearity Range | 0.01 - 10 ng/mL | 0.5 - 50 ng/mL |
| Limit of Detection (LOD) | 0.003 ng/mL[2] | 1.5 µg/mL (in criminal evidence)[3] |
| Limit of Quantification (LOQ) | 0.01 ng/mL[2] | 4.5 µg/mL (in criminal evidence)[3] |
| Intra-assay Precision (%CV) | 1.3 - 9.0%[2] | < 15% |
| Inter-assay Precision (%CV) | 3.0 - 8.6%[2] | < 15% |
| Accuracy (% Recovery) | 95.4 - 106.8%[2] | 85 - 115% |
| Matrix Effect | 93.4 - 118.0%[2] | Not always assessed, can be significant |
Note: The GC-MS data for LOD and LOQ are from analysis in criminal evidence, which may not directly translate to biological matrices but is provided for a general comparison.[3]
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS for synthetic cannabinoids like AMB-FUBINACA in whole blood.
LC-MS/MS Method Protocol
This method is preferred for thermally unstable compounds.[1]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of whole blood sample, add an internal standard.
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to the analyte and internal standard.
-
GC-MS Method Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of blood, add an internal standard and a buffer to adjust the pH.
-
Add an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness.
-
Derivatize the residue if necessary to improve volatility and thermal stability.
-
Reconstitute in a suitable solvent for injection.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a diphenyl dimethyl polysiloxane stationary phase.[3]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to ensure separation of analytes.
-
Injection Mode: Splitless injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions.
-
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method ensures that it is suitable for its intended purpose.[5] The following diagram illustrates the key stages of a comprehensive validation process.
Bioanalytical method validation workflow.
Conclusion
The validation of a bioanalytical method is a critical step in drug development and forensic analysis. While LC-MS/MS often provides superior sensitivity and is better suited for thermally labile compounds like many synthetic cannabinoids, GC-MS remains a viable and robust alternative. The choice of method should be based on a thorough evaluation of the validation parameters and the specific requirements of the study. The data and protocols presented for AMB-FUBINACA serve as a strong foundation for the development and validation of a reliable bioanalytical method for this compound.
References
- 1. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bfarm.de [bfarm.de]
A Comparative Pharmacological Study: Mep-fubica and AMB-FUBINACA
A critical evaluation of two synthetic cannabinoid receptor agonists reveals a significant data gap, precluding a direct pharmacological comparison. While AMB-FUBINACA is a well-characterized potent agonist at cannabinoid receptors, a thorough review of scientific literature yields no publicly available pharmacological data for Mep-fubica.
This guide synthesizes the current pharmacological knowledge of AMB-FUBINACA, a synthetic cannabinoid implicated in numerous public health incidents, and presents the limited available information for this compound. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of what is known about AMB-FUBINACA and to highlight the critical need for pharmacological assessment of emerging synthetic cannabinoids like this compound.
AMB-FUBINACA: A Detailed Pharmacological Profile
AMB-FUBINACA, also known as FUB-AMB or MMB-FUBINACA, is an indazole-based synthetic cannabinoid that has been identified as a potent agonist of the cannabinoid receptors CB1 and CB2.[1] Its high affinity and efficacy at these receptors are believed to underlie its profound psychoactive and physiological effects.[2][3]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological parameters of AMB-FUBINACA at human cannabinoid receptors.
Table 1: Receptor Binding Affinity of AMB-FUBINACA
| Receptor | Binding Affinity (Kᵢ, nM) |
| CB1 | 10.04[1] |
| CB2 | 0.786[1] |
Table 2: In Vitro Potency and Efficacy of AMB-FUBINACA
| Receptor | Assay | Parameter | Value (nM) | Efficacy |
| CB1 | [³⁵S]GTPγS Binding | EC₅₀ | 0.54[2] | Full Agonist[2] |
| CB1 | cAMP Inhibition | EC₅₀ | 0.63[2] | - |
| CB1 | GIRK Channel Activation | EC₅₀ | 2.0[2] | - |
| CB2 | [³⁵S]GTPγS Binding | EC₅₀ | 0.13[2] | Full Agonist[2] |
| CB2 | GIRK Channel Activation | EC₅₀ | 18[2] | - |
AMB-FUBINACA is reported to be approximately 85 times more potent than Δ⁹-THC and 50 times more potent than JWH-018.[2] The (S)-enantiomer of AMB-FUBINACA demonstrates greater affinity for both CB1 and CB2 receptors compared to the (R)-enantiomer.[2]
Signaling Pathways and Experimental Workflows
The interaction of AMB-FUBINACA with the CB1 receptor initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for assessing receptor binding.
This compound: An Uncharacterized Compound
In stark contrast to AMB-FUBINACA, there is a significant lack of pharmacological data for this compound. A monograph from the Drug Enforcement Administration's Special Testing and Research Laboratory identifies this compound by the IUPAC name methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate and provides analytical data for its identification.
Table 3: Analytical Data for this compound
| Analytical Technique | Data |
| IUPAC Name | methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate |
| Synonyms | MMB-FUBICA isomer 1 |
| Appearance | White powder |
| Molecular Formula | C₂₂H₂₃FN₂O₃ |
| Molecular Weight | 382.4 |
Crucially, no studies on the binding affinity, potency, or efficacy of this compound at cannabinoid or any other receptors are available in the peer-reviewed scientific literature. Without this fundamental pharmacological data, a comparison with AMB-FUBINACA is not possible.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the pharmacological characterization of synthetic cannabinoids like AMB-FUBINACA.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CB1 or CB2) are prepared from cultured cells or animal tissues.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., AMB-FUBINACA).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate Gᵢ/ₒ-coupled receptors like CB1, which inhibit the production of cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the CB1 receptor are cultured and plated in multi-well plates.
-
Forskolin Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Compound Treatment: The cells are co-incubated with varying concentrations of the test compound.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on cAMP accumulation (EC₅₀) is calculated to determine its potency.
Conclusion
This comparative guide highlights the extensive pharmacological characterization of AMB-FUBINACA as a potent synthetic cannabinoid receptor agonist. Its high affinity and efficacy at CB1 and CB2 receptors provide a molecular basis for its observed potent physiological and psychoactive effects. In stark contrast, this compound remains pharmacologically uncharacterized. The absence of data on its interaction with any biological target is a significant knowledge gap. This underscores the ongoing challenge for the scientific and regulatory communities to keep pace with the rapid emergence of novel psychoactive substances. Further research is urgently needed to determine the pharmacological and toxicological profiles of this compound and other new synthetic cannabinoids to better understand their potential risks to public health.
References
Comparative Analysis of Mep-fubica's Cannabinoid Receptor Cross-Reactivity: An Analog-Based Approach
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cross-reactivity of Mep-fubica with cannabinoid receptors is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on data from its close structural analogs, MDMB-FUBICA and AMB-FUBICA, to infer potential cross-reactivity and functional activity. The findings presented herein should be interpreted with this limitation in mind.
This guide offers an objective comparison of the potential cannabinoid receptor binding profiles of this compound, using published data from its analogs. It includes detailed experimental methodologies for the key assays cited and presents quantitative data in a structured format for ease of comparison.
Introduction to this compound and its Analogs
This compound, chemically identified as methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate, is a synthetic cannabinoid.[1] Due to the lack of direct pharmacological data for this compound, this guide will focus on the well-characterized analogs MDMB-FUBICA and AMB-FUBICA. These compounds share significant structural similarities, suggesting they may exhibit comparable interactions with cannabinoid receptors. Synthetic cannabinoid receptor agonists (SCRAs) like these are known for their high affinity and potency at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2][3][4] The psychoactive effects of these substances are primarily mediated through their agonist activity at the CB1 receptor.[2]
Comparative Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki or pKi) and functional potencies (EC50 or pEC50) of MDMB-FUBICA and AMB-FUBICA at human CB1 and CB2 receptors. These values are critical indicators of a compound's potential for receptor-mediated effects and its selectivity.
| Compound | Receptor | Binding Affinity (Kᵢ/pKᵢ) | Functional Potency (EC₅₀/pEC₅₀) | Reference Compound |
| MDMB-FUBICA | CB1 | 1.14 nM | - | - |
| CB1 | - | - | Presumed potent agonist | |
| AMB-FUBINACA | CB1 | pKᵢ 8.72 ± 0.12 | EC₅₀ 0.54 nM ([³⁵S]GTPγS) | CP55,940 (EC₅₀ 0.18 nM) |
| CB2 | pKᵢ 9.32 ± 0.09 | Full agonist (EC₅₀ 0.13 nM) | CP55,940 (EC₅₀ 0.14 nM) | |
| CB1 | - | EC₅₀ 0.63 nM (cAMP) | CP55,940 (EC₅₀ 2.1 nM) | |
| CB1 | - | EC₅₀ 2.0 nM (GIRK) | CP55,940 (EC₅₀ 42 nM) |
Data presented as mean ± SEM where available.
Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches used to characterize the interaction of synthetic cannabinoids with their receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific receptor.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human CB1 or CB2 receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled cannabinoid agonist (e.g., [³H]-CP55,940) is incubated with the receptor-containing membranes.
-
Addition of Competitor: Increasing concentrations of the unlabeled test compound (e.g., AMB-FUBINACA) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and unbound radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to activate G-protein signaling downstream of the receptor.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the cannabinoid receptor of interest are prepared.
-
Assay Buffer: The membranes are resuspended in an assay buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Ligand Stimulation: Increasing concentrations of the test compound are added to the membrane suspension.
-
Incubation: The mixture is incubated to allow for receptor activation and the subsequent binding of [³⁵S]GTPγS to the activated G-proteins.
-
Separation and Detection: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by filtration. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a typical cannabinoid receptor signaling pathway and the workflow of a radioligand binding assay.
Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.
Figure 2: Workflow for a Radioligand Binding Assay.
Conclusion
While direct experimental data for this compound remains elusive, the analysis of its close structural analogs, MDMB-FUBICA and AMB-FUBICA, provides valuable insights into its potential pharmacological profile. The data suggest that this compound is likely a potent agonist at both CB1 and CB2 receptors, with a potentially high affinity for both. The experimental protocols and workflows detailed in this guide offer a foundational understanding of the methods used to characterize such compounds. Further research is imperative to definitively determine the cross-reactivity and functional activity of this compound to better understand its potential physiological effects and toxicological risks.
References
Reproducibility of Mep-fubica's Effects in Behavioral Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of Mep-fubica and other synthetic cannabinoids. Due to a lack of specific published behavioral data for this compound, this document leverages available information on the structurally similar compound, AMB-FUBINACA (FUB-AMB), as a proxy. This comparison is intended to guide research and highlight the need for direct experimental evaluation of this compound.
Synthetic cannabinoids are a diverse class of compounds that mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] However, many synthetic cannabinoids exhibit higher potency and efficacy at the cannabinoid type 1 (CB1) receptor, leading to more intense and often unpredictable behavioral and physiological effects.[1][2] Understanding the in vivo effects of these compounds is crucial for predicting their abuse liability and potential therapeutic applications.
Common Behavioral Models for Assessing Cannabinoid Activity
Several well-established behavioral models are used to characterize the effects of cannabinoids in rodents. These assays provide quantitative data on the potency and efficacy of new compounds relative to known cannabinoids like Δ⁹-THC.
-
The Cannabinoid Tetrad: This battery of four tests is a hallmark for identifying compounds with cannabinoid-like activity mediated by the CB1 receptor.[3][4] The four components are:
-
Drug Discrimination: This paradigm assesses the subjective effects of a drug.[1][5] Animals are trained to recognize the interoceptive cues of a specific drug (e.g., Δ⁹-THC) and respond on a designated lever to receive a reward.[5][6] The ability of a novel compound to substitute for the training drug indicates similar subjective effects and abuse potential.[1][7]
-
Conditioned Place Preference (CPP): This model is used to evaluate the rewarding or aversive properties of a drug.[8][9] An animal is repeatedly exposed to a specific environment in the presence of the drug.[8][9] If the drug is rewarding, the animal will spend more time in the drug-paired environment in a subsequent drug-free test.[8][9]
Comparative Behavioral Data
The following tables summarize available data for AMB-FUBINACA and other relevant cannabinoids in the aforementioned behavioral models. It is important to note that direct comparative studies are limited, and data are compiled from various sources.
Table 1: Cannabinoid Tetrad Effects
| Compound | Hypomotility | Catalepsy | Hypothermia | Analgesia | Species | Reference |
| Δ⁹-THC | Yes | Yes | Yes | Yes | Mouse | [1] |
| JWH-018 | Yes | Yes | Yes | Yes | Mouse | [1] |
| AMB-FUBINACA | Data not available | Data not available | Data not available | Data not available |
Table 2: Drug Discrimination Studies (Δ⁹-THC as training drug)
| Compound | Full Substitution | ED₅₀ (mg/kg) | Species | Reference |
| Δ⁹-THC | Yes | 3.0 | Rat | [6] |
| JWH-018 | Yes | > Δ⁹-THC (more potent) | Rat | [1] |
| AMB-FUBINACA | Yes | 0.04 | Mouse | [10] |
| 5F-AMB | Yes | - | Rat | [6] |
| MAB-CHMINACA | Yes | 0.18 | Rat | [6] |
Table 3: Conditioned Place Preference (CPP)
| Compound | Effect | Dose (mg/kg) | Species | Reference |
| Δ⁹-THC | Aversion/Preference (dose-dependent) | 0.05 - 2.0 | Rat | [11] |
| HU-210 (synthetic cannabinoid) | Preference | 0.1 | Rat | [8] |
| AMB-FUBINACA | Data not available |
The rewarding or aversive effects of cannabinoids in the CPP paradigm can be complex and are influenced by dose, conditioning parameters, and species.[8][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of behavioral studies. Below are generalized protocols for the key experiments cited.
Cannabinoid Tetrad Protocol
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the experiment.[12]
-
Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.[12]
-
Locomotor Activity: Spontaneous activity is measured in an open-field arena. The number of beam breaks or line crossings is recorded over a set period.[3]
-
Catalepsy: The mouse's forepaws are placed on a raised horizontal bar. The latency to remove the paws is measured.[3]
-
Body Temperature: Rectal temperature is measured using a digital thermometer.[3]
-
Analgesia: The hot plate or tail-flick test is used to assess the latency to respond to a thermal stimulus.[3]
Drug Discrimination Protocol
-
Training: Rats are trained to press one of two levers after receiving an injection of the training drug (e.g., Δ⁹-THC) and the other lever after receiving the vehicle.[6] Correct lever presses are rewarded with food pellets.[6]
-
Testing: Once the animals have learned the discrimination, they are administered a test compound.[5] The percentage of responses on the drug-appropriate lever is measured.[5] Full substitution occurs when the animal predominantly presses the drug-associated lever.[13]
Conditioned Place Preference Protocol
-
Pre-conditioning Phase: The animal's baseline preference for two distinct compartments is determined by allowing free exploration of the apparatus.[14]
-
Conditioning Phase: Over several days, the animal receives the test drug and is confined to one compartment, and receives the vehicle and is confined to the other compartment.[14]
-
Test Phase: In a drug-free state, the animal is allowed to freely explore both compartments.[14] The time spent in each compartment is recorded to determine if a preference or aversion has developed.[14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CB1 Receptor Signaling Pathway.
Caption: Cannabinoid Tetrad Experimental Workflow.
Caption: Drug Discrimination Experimental Workflow.
Conclusion
The available data, primarily from the structurally related compound AMB-FUBINACA, suggest that this compound is likely to produce a profile of behavioral effects characteristic of a potent CB1 receptor agonist. This includes substitution for the subjective effects of Δ⁹-THC in drug discrimination paradigms, indicating a high potential for abuse.[10] The severe central nervous system depression reported in human cases of AMB-FUBINACA intoxication underscores the potential for significant adverse effects.[10][15]
However, the lack of direct experimental data on this compound in the cannabinoid tetrad and conditioned place preference models represents a significant knowledge gap. Such studies are essential to fully characterize its in vivo pharmacological profile and to accurately assess its potential risks and therapeutic utility. Future research should prioritize the direct evaluation of this compound in these standardized behavioral assays to provide a more complete understanding of its effects and to ensure its proper classification and regulation.
References
- 1. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective [frontiersin.org]
- 3. Tetrad test - Wikipedia [en.wikipedia.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Δ9-Tetrahydrocannabinol-like discriminative stimulus effects of five novel synthetic cannabinoids in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques - Article (Preprint v1) by Qiu Yan | Qeios [qeios.com]
- 8. Cannabinoid-Elicited Conditioned Place Preference in a Modified Behavioral Paradigm [jstage.jst.go.jp]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ecddrepository.org [ecddrepository.org]
- 11. mona.uwi.edu [mona.uwi.edu]
- 12. researchgate.net [researchgate.net]
- 13. Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Mep-fubica and THC: Receptor Binding, Functional Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthetic cannabinoid Mep-fubica (also known as AMB-FUBINACA, FUB-AMB, or MMB-FUBINACA) and the primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC). This document summarizes key experimental data on their receptor binding affinities and functional activities at cannabinoid receptors CB1 and CB2. Detailed experimental methodologies for the cited assays are provided, along with visualizations of experimental workflows and associated signaling pathways to facilitate a deeper understanding of their pharmacological profiles.
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and THC at human cannabinoid receptors CB1 and CB2. This compound demonstrates significantly higher affinity and potency at both receptors compared to THC.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound (AMB-FUBINACA) | hCB1 | Radioligand Binding ([³H]SR141716A) | Ki | 10.04 | [1][2] |
| hCB2 | Radioligand Binding ([³H]CP55,940) | Ki | 0.786 - 0.79 | [1][2] | |
| hCB1 | [³⁵S]GTPγS Binding | EC50 | 0.54 | [1] | |
| hCB2 | [³⁵S]GTPγS Binding | EC50 | 0.13 | ||
| hCB1 | cAMP Inhibition | EC50 | 0.63 | ||
| Δ⁹-Tetrahydrocannabinol (THC) | hCB1 | Radioligand Binding | Ki | 3.87 - 16.17 | |
| hCB2 | Radioligand Binding | Ki | ~24 | ||
| hCB1 | [³⁵S]GTPγS Binding | IC50 | 50.6 |
Note: Ki and EC50 values can vary between studies depending on the specific experimental conditions, cell lines, and radioligands used.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell Membranes: Commercially available cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled cannabinoid receptor ligand, such as [³H]CP-55,940 or [³H]SR141716A.
-
Test Compound: this compound or THC.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. It provides a measure of the compound's potency (EC50) and efficacy.
Materials:
-
Cell Membranes: Expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound or THC.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and BSA.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 30°C for 30-60 minutes. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
cAMP Accumulation Assay
This assay measures the functional consequence of CB1 and CB2 receptor activation, which are Gi/o-coupled and thus inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase.
Materials:
-
Whole Cells: Intact cells expressing CB1 or CB2 receptors.
-
Forskolin (B1673556): An activator of adenylyl cyclase used to stimulate cAMP production.
-
Test Compound: this compound or THC.
-
cAMP Assay Kit: Commercially available kits (e.g., LANCE Ultra cAMP kit, cAMP-Glo assay).
Procedure:
-
Cell Stimulation: Pre-incubate the cells with the test compound at various concentrations.
-
Forskolin Treatment: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the amount of cAMP produced using the chosen assay kit, which typically involves a competitive immunoassay or a bioluminescent reporter.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured. Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the IC50/EC50 value.
Signaling Pathways
Both this compound and THC act as agonists at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Their activation initiates a cascade of intracellular signaling events.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can modulate the activity of various ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Furthermore, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including pathways involving ERK1/2, p38, and JNK, which play roles in cell proliferation, differentiation, and survival.
Conclusion
The data presented in this guide highlight the significant differences in the pharmacological profiles of this compound and THC. This compound is a highly potent and efficacious agonist at both CB1 and CB2 receptors, with binding affinities and functional potencies that are substantially greater than those of THC. This increased potency is a common characteristic of many synthetic cannabinoids and is believed to contribute to their distinct and often more severe physiological and toxicological effects compared to THC. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development engaged in the study of cannabinoids.
References
Validating the Specificity of Mep-fubica: An In Vitro Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro specificity of Mep-fubica, a synthetic cannabinoid, with other relevant compounds. The data presented here is essential for researchers utilizing this compound in their studies to understand its cannabinoid receptor engagement and potential for off-target effects.
Introduction to this compound
This compound (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid receptor agonist[1]. Like other compounds in this class, its primary mechanism of action is through the activation of cannabinoid receptors, principally the CB1 and CB2 receptors[2]. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and is involved in inflammatory processes[3]. Validating the specificity of this compound is crucial for interpreting experimental results and predicting its physiological effects.
Comparative In Vitro Specificity
To assess the specificity of this compound, we will compare its performance against a structurally related synthetic cannabinoid, MDMB-FUBICA, and the well-characterized phytocannabinoid, Δ⁹-tetrahydrocannabinol (THC). The primary in vitro assays for determining specificity for cannabinoid ligands are receptor binding assays, which measure the affinity of a compound for a receptor, and functional assays, which determine the compound's ability to activate the receptor and elicit a cellular response[2][4].
Cannabinoid Receptor Binding Affinity
Receptor binding assays are critical for determining the affinity of a ligand for its target. The dissociation constant (Kᵢ) is a common measure, where a lower Kᵢ value indicates a higher binding affinity.
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | Selectivity (CB1/CB2) |
| This compound | Data not available | Data not available | Data not available |
| (S)-MDMB-FUBICA | ~5 times lower than (R) | Agonist activity | - |
| (R)-MDMB-FUBICA | No activity | Agonist activity | CB2 selective |
| Δ⁹-THC | 2.3 x 10⁻⁷ M (230 nM) | Data not available | - |
Cannabinoid Receptor Functional Activity
Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays or GTPγS binding assays, measure the potency and efficacy of a compound as an agonist, antagonist, or inverse agonist. The EC₅₀ value represents the concentration of a compound that produces 50% of its maximal effect.
| Compound | CB1 Receptor EC₅₀ (nM) | CB2 Receptor EC₅₀ (nM) | Efficacy |
| This compound | Data not available | Data not available | Presumed full agonist |
| (S)-MDMB-FUBICA | Lower than (R)-enantiomer | Agonist | Full agonist |
| (R)-MDMB-FUBICA | No activity | Agonist | Agonist |
| Δ⁹-THC | - | - | Partial agonist |
Note: While specific EC₅₀ values for this compound are not available, synthetic cannabinoids are often full agonists at CB1 and CB2 receptors, in contrast to THC which is a partial agonist. The data for MDMB-FUBICA enantiomers further illustrates the importance of stereochemistry in functional activity.
Potential Off-Target Effects
A critical aspect of validating specificity is to assess binding and activity at other, non-target receptors. Synthetic cannabinoids have been reported to interact with other receptors at high concentrations, including serotonin (B10506) (5-HT) and adrenergic receptors.
| Compound | Potential Off-Targets | Concentration for Off-Target Activity |
| This compound | Not extensively studied | - |
| AMB-FUBINACA | H₁ histamine, α₂₋adrenergic receptors | ≥1 μM |
| Other SCRAs | Chemokine receptors, oxytocin (B344502) receptor | High concentrations (e.g., 30 μM) |
Note: The data for AMB-FUBINACA and other synthetic cannabinoid receptor agonists (SCRAs) suggests that off-target effects are generally observed at concentrations significantly higher than those required for cannabinoid receptor activation.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Preparation of Cell Membranes: Cell membranes expressing the receptor of interest (e.g., CB1 or CB2) are prepared from cultured cells.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]CP55,940) of known affinity and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The IC₅₀ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to activate Gαi-coupled receptors, such as CB1 and CB2, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.
-
Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin to increase intracellular cAMP levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay or other detection methods.
-
Data Analysis: The EC₅₀ value is calculated from the concentration-response curve, representing the concentration of the compound that causes a 50% reduction in forskolin-stimulated cAMP levels.
Visualizing the Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the cannabinoid receptor signaling pathway and the general workflow for assessing compound specificity.
Caption: Cannabinoid receptor signaling pathway activated by this compound.
References
- 1. swgdrug.org [swgdrug.org]
- 2. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Mep-fubica's Metabolic Profile: A Comparative Analysis with Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mep-fubica (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid (SC) whose metabolic fate in the human body has not yet been detailed in published scientific literature. Understanding the metabolic profile of a novel psychoactive substance is crucial for forensic identification, toxicological assessment, and the development of effective medical countermeasures. This guide provides a comparative analysis of the predicted metabolic profile of this compound against other well-characterized SCs, based on established metabolic pathways for structurally similar compounds. The information presented herein is derived from in vitro studies of related SCs, offering a predictive framework for researchers.
Synthetic cannabinoids are known to undergo extensive and rapid metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] Common metabolic transformations include hydroxylation, oxidative defluorination, and hydrolysis of ester and amide linkages.[3][4] These processes generate a range of metabolites that are often the primary targets for detection in biological matrices such as urine and blood.[1]
Predicted Metabolic Profile of this compound
Based on its chemical structure, which features an indole (B1671886) core, a 4-fluorobenzyl group, and a methyl pentanoate moiety, the metabolism of this compound is anticipated to proceed through several key pathways. These predictions are drawn from metabolic studies of SCs sharing these structural motifs, such as ADB-FUBINACA and AM-2201.[5][6]
Key Predicted Metabolic Reactions for this compound:
-
Ester Hydrolysis: The methyl pentanoate group is a likely site for initial metabolism, undergoing hydrolysis to form the corresponding carboxylic acid. This is a common pathway for SCs containing ester functionalities.
-
Hydroxylation: Hydroxylation is expected to occur at various positions on the this compound molecule, including the pentyl chain and the indole ring.
-
Oxidative Defluorination: The 4-fluorobenzyl group is susceptible to oxidative defluorination, a metabolic process observed for other fluorinated SCs.[5] This reaction replaces the fluorine atom with a hydroxyl group.
-
Amide Hydrolysis: The amide linkage in this compound may also be cleaved, although this is generally considered a less prominent pathway compared to ester hydrolysis and hydroxylation for similar compounds.
Comparative Metabolic Profiles of Synthetic Cannabinoids
The following table summarizes the predicted metabolic pathways for this compound in comparison to the established metabolic profiles of other notable synthetic cannabinoids.
| Compound | Primary Metabolic Pathways | Key Metabolites | Supporting Evidence |
| This compound (Predicted) | Ester Hydrolysis, Hydroxylation, Oxidative Defluorination | Carboxylic acid metabolite, Hydroxylated metabolites, Defluorinated-hydroxylated metabolites | Based on structural similarity to other SCs |
| ADB-FUBINACA | Amide Hydrolysis, Hydroxylation | N-dealkylated and hydroxylated metabolites | [7] |
| AM-2201 | Oxidative Defluorination, Hydroxylation | JWH-018 N-(5-OH-pentyl), JWH-018 N-pentanoic acid, AM-2201 6-OH-indole | [5] |
| NNEI and MN-18 | Oxidative Transformations | Multiple hydroxylated and carboxylated metabolites | [6] |
| PX-1 and PX-2 | Hydroxylation, Carbonylation | Mono-, di-, and tri-hydroxylated metabolites | [1][2] |
Experimental Protocols
The metabolic profiling of synthetic cannabinoids is typically conducted using in vitro models, which provide a controlled environment to study metabolic pathways. A standard experimental protocol is outlined below.
In Vitro Metabolic Profiling using Human Liver Microsomes (HLMs)
-
Incubation: The synthetic cannabinoid of interest is incubated with pooled human liver microsomes. The reaction mixture also contains cofactors necessary for enzymatic activity, such as NADPH.
-
Time-Course Analysis: Samples are collected at various time points during the incubation to monitor the disappearance of the parent compound and the formation of metabolites.
-
Metabolite Identification: The collected samples are analyzed using high-resolution mass spectrometry (HR-MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification and structural elucidation of the metabolites.
-
Data Analysis: The data is processed to identify the major metabolic pathways and to determine the relative abundance of each metabolite.
Visualizing Metabolic Pathways and Experimental Workflows
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathways of this compound.
General Experimental Workflow for In Vitro SC Metabolism Analysis
Caption: Workflow for in vitro metabolism studies.
Conclusion
While specific experimental data on the metabolic profile of this compound is currently unavailable, a predictive analysis based on its structural features and the known metabolism of similar synthetic cannabinoids provides a valuable framework for researchers. The primary anticipated metabolic pathways for this compound include ester hydrolysis, hydroxylation, and oxidative defluorination. Further in vitro and in vivo studies are essential to confirm these predictions and to fully characterize the metabolic fate and potential toxicity of this compound. The experimental protocols and analytical techniques described in this guide offer a robust approach for such investigations.
References
- 1. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarshare.temple.edu [scholarshare.temple.edu]
- 4. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-HR-MS/MS-based determination study on the metabolism of four synthetic cannabinoids, ADB-FUBICA, AB-FUBICA, AB-BICA and ADB-BICA, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Mep-fubica and Its Structural Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Mep-fubica (also known as MMB-FUBICA or AMB-FUBICA) and its structural analogs. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships and pharmacological profiles of these synthetic cannabinoid receptor agonists (SCRAs).
Introduction
This compound is a potent indole-based synthetic cannabinoid that acts as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] Like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by activating these receptors.[1] Minor structural modifications to the this compound scaffold can significantly impact the pharmacological properties of the resulting analogs, including their receptor binding affinity and functional efficacy.[2][3] This guide summarizes the comparative efficacy of this compound and its key structural analogs, providing quantitative data and detailed experimental methodologies.
Mechanism of Action and Signaling Pathway
This compound and its analogs exert their effects primarily through the activation of the CB1 receptor, which is predominantly expressed in the central nervous system.[1][4] The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a downstream signaling cascade.[4] This process involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling [mdpi.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Mep-fubica and Related Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
Chemical and Physical Data Summary
Understanding the chemical and physical properties of a substance is the first step in ensuring its safe handling and disposal. The following table summarizes the available data for MEP-FUBICA, a structurally similar compound. Researchers should assume that this compound possesses comparable properties when formulating safety protocols.
| Property | Value | Source |
| Chemical Formula | C22H23FN2O3 | SWGDRUG.org[1] |
| Molecular Weight | 382.43 g/mol | SWGDRUG.org[1] |
| Appearance | White powder | SWGDRUG.org[1] |
| Melting Point | 148.45 °C | SWGDRUG.org[1] |
Hazard Identification and Safety Precautions
The Safety Data Sheet (SDS) for the related compound MEP-FUBINACA classifies it as a hazardous substance. This compound should be handled with the same level of caution.
Primary Hazards:
-
Flammability: Highly flammable liquid and vapor.[2]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: Causes serious eye irritation.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.[3][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3][4]
-
Body Protection: A lab coat or other protective clothing should be worn.[3][4]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator may be necessary.[4]
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline for the disposal of this compound and should be adapted to comply with local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves, and vials), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, be leak-proof, and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.
-
Avoid mixing with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, razor blades) must be disposed of in a designated sharps container.
-
2. Spill Management:
-
Small Spills:
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.[3]
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent (e.g., ethanol, acetone), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
If safe to do so, contain the spill using absorbent dikes.[3]
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
3. Final Disposal:
-
All this compound waste is considered hazardous waste and must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[5]
-
Follow your institution's procedures for arranging a hazardous waste pickup.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Protocols for Handling Mep-fubica
For laboratory personnel engaged in research and development, ensuring safety during the handling of novel compounds is paramount. This document provides detailed guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal methods for Mep-fubica.
This compound, identified by its IUPAC name methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate, is a synthetic compound that appears as a white powder.[1] Due to its potential hazards, strict adherence to the following safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation.[2] Therefore, a comprehensive PPE strategy is required.
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Part | PPE Item | Material/Standard Specification | Rationale |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 Compliant | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents skin contact, as the substance is harmful upon dermal absorption.[2] |
| Body | Laboratory Coat | Standard fabric, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory | Fume Hood or Ventilated Enclosure | To be used for all handling of the solid compound to avoid inhalation of harmful dust particles.[2] | |
| Feet | Closed-Toe Shoes | Leather or other durable material | Protects feet from spills and falling objects. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Spill and Emergency Procedures
In the event of an accidental release, immediate and appropriate action is necessary to mitigate risks.
Table 2: Emergency Response Plan for this compound Spills
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent. |
| Large Spill | Evacuate the area. Restrict access and ensure adequate ventilation. Proceed with cleanup only with appropriate respiratory and personal protection. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Table 3: this compound Waste Disposal Protocol
| Waste Type | Collection Procedure | Disposal Method |
| Solid Waste (unused powder, contaminated consumables) | Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container. | Arrange for pickup and disposal by a certified hazardous waste management company. |
| Liquid Waste (solutions, rinsates) | Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless compatible. | Arrange for pickup and disposal by a certified hazardous waste management company. |
| Contaminated Sharps | Place in a designated sharps container that is puncture-resistant and leak-proof. | Dispose of through the institutional hazardous sharps waste stream. |
By adhering to these guidelines, researchers and laboratory professionals can mitigate the risks associated with handling this compound and maintain a high standard of laboratory safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
